2-(3-bromo-2-fluorophenyl)propanoic acid
Description
BenchChem offers high-quality 2-(3-bromo-2-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-bromo-2-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1529462-73-4 |
|---|---|
Molecular Formula |
C9H8BrFO2 |
Molecular Weight |
247.1 |
Purity |
92 |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis and Application Profiling of 2-(3-Bromo-2-fluorophenyl)propanoic Acid
Executive Summary
In the landscape of modern drug discovery, halogenated 2-arylpropanoic acids (profens) serve as indispensable building blocks for non-steroidal anti-inflammatory drugs (NSAIDs), targeted protein degraders (PROTACs), and selective enzyme inhibitors. 2-(3-Bromo-2-fluorophenyl)propanoic acid (CAS: 1529462-73-4)[1] is a highly specialized intermediate. The presence of an ortho-fluorine atom modulates the conformational geometry of the propanoic acid side chain, while the meta-bromine atom provides a versatile synthetic handle for late-stage transition-metal-catalyzed cross-coupling.
This technical guide outlines the physicochemical profile, a self-validating synthetic methodology, and the downstream diversification strategies for this critical pharmacophore.
Structural Logic and Physicochemical Profile
The molecular architecture of 2-(3-bromo-2-fluorophenyl)propanoic acid is defined by steric and electronic constraints. The strongly electron-withdrawing fluorine atom at the C2 position exerts a negative inductive effect (-I), slightly lowering the pKa of the adjacent carboxylic acid compared to unhalogenated analogs. Furthermore, the chiral center at the
Table 1: Physicochemical & Structural Parameters
| Parameter | Value |
| IUPAC Name | 2-(3-bromo-2-fluorophenyl)propanoic acid |
| CAS Registry Number | 1529462-73-4[1] |
| Molecular Formula | C9H8BrFO2[3] |
| Molecular Weight | 247.06 g/mol [1] |
| SMILES String | CC(C1=C(C(=CC=C1)Br)F)C(=O)O[3] |
| Stereocenters | 1 (C2 of the propanoic acid chain) |
| Hydrogen Bond Donors | 1 (-COOH) |
| Hydrogen Bond Acceptors | 3 (2 x O, 1 x F) |
Strategic Synthetic Pathways
While advanced methods such as the palladium-catalyzed carbonylation of vinyl aromatics[4] or the direct oxidation of 2-arylpropanols[2] exist for profen synthesis, the most robust, scalable, and bench-friendly approach for highly substituted halogenated rings relies on enolate chemistry.
We utilize a four-step linear sequence starting from commercially available 1-bromo-2-fluoro-3-methylbenzene. This route circumvents the need for high-pressure carbon monoxide gas and leverages highly predictable nucleophilic substitutions and
Fig 1: Four-step synthetic workflow for 2-(3-bromo-2-fluorophenyl)propanoic acid.
Self-Validating Experimental Protocol
As an Application Scientist, ensuring reproducibility requires addressing the causality behind each reagent choice. The following protocol is designed to minimize byproducts and maximize thermodynamic control.
Step 1: Radical Benzylic Bromination
-
Procedure : Dissolve 1-bromo-2-fluoro-3-methylbenzene (1.0 eq) in anhydrous trifluorotoluene (PhCF3). Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq). Reflux at 85°C for 4 hours. Cool to 0°C, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Mechanistic Causality : PhCF3 is selected as a green, non-ozone-depleting alternative to the historically used carbon tetrachloride (CCl4). The strict use of 1.05 eq NBS prevents over-bromination to the gem-dibromide species.
Step 2: Nucleophilic Cyanation
-
Procedure : Dissolve the crude benzyl bromide in anhydrous DMF. Add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature. Heat the mixture to 60°C for 3 hours. Quench carefully with water, extract with ethyl acetate (EtOAc), wash extensively with 5% LiCl (aq) to remove DMF, dry over MgSO4, and concentrate.
-
Mechanistic Causality : The primary benzylic bromide is highly active toward SN2 displacement. DMF is required to solvate the sodium cation, leaving the cyanide anion "naked" and highly nucleophilic.
Step 3: -Alkylation of the Nitrile
-
Procedure : Dissolve the arylacetonitrile (1.0 eq) in anhydrous THF at 0°C under N2. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Stir for 30 minutes to form the enolate. Dropwise add methyl iodide (MeI, 1.2 eq). Allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH4Cl (aq) and extract with EtOAc.
-
Mechanistic Causality : The stoichiometry here is the most critical failure point of the synthesis. Using exactly 1.1 eq of NaH and 1.2 eq of MeI prevents the formation of the gem-dimethyl byproduct (2-methyl-2-arylpropanenitrile), which is notoriously difficult to separate via chromatography due to identical Rf values.
Step 4: Acidic Hydrolysis
-
Procedure : Suspend the methylated nitrile in a 1:1 mixture of glacial acetic acid (AcOH) and 50% aqueous H2SO4. Reflux at 110°C for 12 hours. Cool to room temperature, dilute with ice water, and extract with dichloromethane (DCM). Wash the organic layer with water, dry, and concentrate. Recrystallize the crude product from heptane/EtOAc.
-
Mechanistic Causality : While basic hydrolysis (NaOH/EtOH) is faster for nitriles, the ortho-fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide at elevated temperatures. Acidic hydrolysis completely circumvents this degradation pathway, ensuring the structural integrity of the fluorinated ring.
Table 2: Reaction Optimization and Yield Metrics
| Step | Transformation | Key Reagents | Isolated Yield (%) | Purity (HPLC) |
| 1 | Radical Bromination | NBS, AIBN, PhCF3 | 82% | >95% |
| 2 | Nucleophilic Substitution | NaCN, DMF | 88% | >98% |
| 3 | NaH, MeI, THF | 76% | >97% | |
| 4 | Acidic Hydrolysis | 50% H2SO4 / AcOH | 91% | >99% |
Downstream Pharmacological Applications
The strategic placement of the bromine atom at the C3 position transforms this molecule from a simple acid into a highly versatile advanced intermediate. In medicinal chemistry, aryl bromides are premier substrates for palladium-catalyzed cross-coupling reactions, allowing for rapid library generation during Structure-Activity Relationship (SAR) campaigns.
Fig 2: Downstream cross-coupling diversification utilizing the C3-bromine handle.
By employing Suzuki-Miyaura coupling, researchers can rapidly synthesize flurbiprofen analogs (biaryl systems) to probe the hydrophobic pockets of the COX-2 active site. Alternatively, Buchwald-Hartwig amination allows for the attachment of solubilizing piperazine or morpholine moieties, tuning the pharmacokinetic (PK) profile of the resulting drug candidates.
References
-
PubChemLite: 2-(3-bromo-2-fluorophenyl)propanoic acid (C9H8BrFO2) . Université du Luxembourg. Available at:[Link]
-
Seayad, A.; Jayasree, S.; Chaudhari, R. V. Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids . Organic Letters, 1999. Available at:[Link]
-
Ferrayoli, C. G.; Palacios, S. M.; Alonso, R. A. Alternative synthesis of 2-arylpropanoic acids from enolate and aryl halides . Journal of the Chemical Society, Perkin Transactions 1, 1995. Available at:[Link]
Sources
Comprehensive Technical Guide: 2-(3-Bromo-2-fluorophenyl)propanoic acid (CAS: 1529462-73-4)
Executive Summary
In modern medicinal chemistry, halogenated phenylpropanoic acids serve as privileged scaffolds. They are most notably recognized as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and flurbiprofen[1]. 2-(3-Bromo-2-fluorophenyl)propanoic acid (CAS: 1529462-73-4) is a highly specialized building block designed for late-stage functionalization (LSF)[2].
As a Senior Application Scientist, I frequently leverage this specific substitution pattern for its dual utility: the 2-fluoro group acts as a metabolic shield and conformational lock, while the 3-bromo group provides a highly reactive vector for transition-metal-catalyzed cross-coupling[3]. This whitepaper details the physicochemical properties, structural causality, and self-validating experimental protocols necessary to successfully integrate this compound into advanced drug discovery workflows.
Physicochemical Properties & Structural Rationale
To effectively utilize 2-(3-bromo-2-fluorophenyl)propanoic acid, one must understand how its quantitative properties dictate its chemical behavior[2]. The table below summarizes its core metrics alongside the causality of its structural features.
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 1529462-73-4[2] | Unique identifier ensuring precise procurement of the correct regioisomer. |
| Molecular Formula | C9H8BrFO2[2] | Dictates the mass and isotopic distribution (M / M+2 doublet due to Bromine). |
| Molecular Weight | 247.06 g/mol [2] | Low molecular weight ensures derivatives remain within Lipinski's Rule of 5. |
| SMILES | CC(C1=CC=CC(Br)=C1F)C(O)=O[4] | Defines the exact regiochemistry, highlighting the adjacent fluoro/bromo relationship. |
| C2-Fluoro Effect | Inductive EWD | Lowers the pKa of the carboxylic acid slightly, locks the aryl-alkyl conformation, and blocks CYP450-mediated ortho-oxidation. |
| C3-Bromo Effect | Cross-Coupling Handle | The adjacent fluorine inductively withdraws electron density, highly activating the C-Br bond toward oxidative addition by Pd(0)[5]. |
Divergent Synthetic Workflows
The strategic value of this compound lies in its orthogonality. The carboxylic acid can be subjected to amide coupling to generate peptidomimetics or target libraries, while the aryl bromide can be independently subjected to Suzuki-Miyaura coupling to generate extended biaryl systems[5],[6].
Divergent synthetic pathways for 2-(3-bromo-2-fluorophenyl)propanoic acid in drug discovery.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to verify causality and prevent common failure modes.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol couples the C3-bromine with an arylboronic acid while preserving the integrity of the carboxylic acid and the C2-fluorine[3].
-
Causality of Reagents: We utilize Pd(dppf)Cl2 as the catalyst. The bidentate nature of the dppf ligand is critical; monodentate ligands often lead to competitive hydrodehalogenation (protodebromination) of the electron-deficient fluorinated ring[5]. A mild base (
) is chosen to facilitate transmetalation without causing decarboxylation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, combine 2-(3-bromo-2-fluorophenyl)propanoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and
(2.5 eq). -
Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and
. Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. -
Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen contamination leads to homocoupling of the boronic acid and rapid deactivation of the Pd catalyst[5].
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon. Heat the mixture to 80°C for 12 hours.
-
Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Pass Condition: Disappearance of the isotopic doublet at m/z 245/247 (
). -
Fail Condition: Appearance of a peak at m/z 167 indicates protodebromination due to wet solvents or poor degassing[5]. If observed, the reaction must be aborted and solvents strictly dried.
-
Protocol B: Racemization-Free Amide Bond Formation
Because the propanoic acid moiety contains an alpha-chiral center, it is highly susceptible to base-catalyzed epimerization during activation[6].
-
Causality of Reagents: We use HATU over traditional carbodiimides (like EDC/HOBt). HATU accelerates the formation of the active HOAt ester, drastically minimizing the time the intermediate spends in an enolizable state, thereby preserving stereochemical integrity[6].
Step-by-Step Methodology:
-
Activation: Dissolve the acid (1.0 eq) in anhydrous DMF at 0°C. Add HATU (1.1 eq) followed dropwise by DIPEA (2.0 eq). Stir for exactly 5 minutes.
-
Coupling: Add the primary amine (1.1 eq) to the activated mixture at 0°C. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Self-Validation Checkpoint (Chiral HPLC): Following standard aqueous workup and purification, analyze the product via Chiral HPLC.
-
Validation: Compare the enantiomeric excess (ee) of the product to the starting material. A drop in ee > 2% indicates the pre-activation time at step 1 was too long, allowing the enolate to form. The system is validated only when stereoretention is >98%[6].
-
References
-
[3] National Institutes of Health. "Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates". PMC. [Link]
-
[6] American Chemical Society. "Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid". ACS Publications.[Link]
Sources
- 1. CAS 7782-24-3: (+)-2-Phenylpropionic acid | CymitQuimica [cymitquimica.com]
- 2. 1529462-73-4|2-(3-Bromo-2-fluorophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 3. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1529462-73-4|2-(3-Bromo-2-fluorophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Physical Properties of Fluorinated Phenylpropanoic Acids: A Technical Guide
The following technical guide details the physical properties of fluorinated phenylpropanoic acids (F-PPAs), structured for application scientists and drug discovery researchers.
Executive Summary: The Fluorine Scan
In medicinal chemistry, the phenylpropanoic acid (hydrocinnamic acid) scaffold is a privileged pharmacophore, serving as a backbone for PPAR agonists, thromboxane receptor antagonists, and various metabolic modulators. The strategic introduction of fluorine into this scaffold—a "Fluorine Scan"—is not merely a steric substitution but a profound alteration of the molecule's electronic and physical landscape.
This guide analyzes how fluorine substitution at the aromatic ring (Ar-F) versus the aliphatic chain (
The Fluorine Effect: Electronic & Steric Fundamentals
Before examining specific data, one must understand the drivers of physical change:
-
Electronic Withdrawal: Fluorine is the most electronegative element (
), exerting a massive inductive effect ( ) that decays rapidly with distance. -
Bond Strength & Length: The C-F bond is shorter (
) and stronger ( ) than the C-H bond, imparting metabolic stability. -
Steric Size: The van der Waals radius of Fluorine (
) is intermediate between Hydrogen ( ) and Oxygen ( ), allowing it to block metabolic sites (e.g., CYP450 oxidation) with minimal steric penalty.
Physicochemical Profiling
Acidity (pKa) Modulation
The position of the fluorine atom acts as a "rheostat" for the acidity of the carboxylic tail. The effect is governed by the distance-dependent inductive pull which stabilizes the carboxylate anion.
| Compound | Substitution Position | pKa (Approx.[1][2][3][4] Aq.) | Mechanism | |
| Hydrocinnamic Acid | None (Parent) | 4.66 | 0.00 | Reference Standard |
| 4-Fluoro-PPA | Para (Ring) | 4.55 - 4.60 | -0.10 | Weak Inductive (distance > 5 bonds) |
| 3-Fluoro-PPA | Meta (Ring) | 4.45 - 4.50 | -0.20 | Moderate Inductive |
| 2-Fluoro-PPA | Ortho (Ring) | 4.30 - 4.40 | -0.30 | Proximity Inductive + Field Effect |
| Alpha (Chain) | ~2.80 - 3.10 | -1.60 | Strong Inductive (Direct | |
| Pentafluoro-PPA | Perfluoro-Ring | ~3.80 | -0.86 | Cumulative Electron Withdrawal |
Key Insight: To significantly lower pKa (increasing acidity) to improve solubility at physiological pH, fluorine must be placed on the aliphatic chain (
Lipophilicity (LogP/LogD) & Solubility
Fluorination creates a "Polarity Paradox." While the C-F bond is polar, the low polarizability of the fluorine lone pairs often increases overall lipophilicity (LogP) by reducing solvation energy, unless the fluorine introduces a net dipole moment that aligns with the solvent.
-
Aromatic Substitution: Generally increases LogP by +0.15 to +0.25 units per fluorine atom due to increased hydrophobicity of the ring.
-
Aliphatic Substitution (
-F): Can decrease LogP slightly or remain neutral due to the strong dipole created adjacent to the carbonyl group.
Solubility & Melting Point Trends:
Fluorinated derivatives typically exhibit higher melting points and lower aqueous solubility than their non-fluorinated parents. This is attributed to stronger crystal lattice packing interactions (C-F
-
Parent MP: 47–50 °C[5]
-
4-Fluoro-PPA MP: 86–91 °C (Significant increase in lattice energy)
- -Fluoro-PPA: Often liquid or low-melting solid due to disruption of symmetry and introduction of chirality.
Structural Dynamics: The Gauche Effect
In
-
Mechanism:
hyperconjugation and minimization of dipole-dipole repulsion. -
Consequence: This "pre-organizes" the molecule into a bent conformation, which can critically enhance binding affinity if the target receptor pocket requires a compact ligand.
Visualization of Structure-Property Relationships
The following diagram illustrates how specific fluorination sites dictate physical properties.
Figure 1: Structure-Property Relationship (SPR) map detailing the differential impact of ring vs. chain fluorination.
Experimental Protocols
Protocol A: pKa Determination (Potentiometric Titration)
Standard: Sirius T3 or equivalent autotitrator.
-
Preparation: Dissolve 1-2 mg of the F-PPA derivative in 0.15 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (Water/Methanol ratios: 20%, 30%, 40%).
-
Titration: Perform a "Linear pH Gradient" titration from pH 2.0 to pH 12.0 using 0.5 M KOH.
-
Data Processing: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa (
) if co-solvents were used.-
Equation:
-
-
Validation: The curve must show a sharp inflection point. For
-fluoro derivatives, expect the inflection significantly earlier (lower pH) than the parent.
Protocol B: Lipophilicity (Shake-Flask LogP)
Standard: OECD Guideline 107.
-
Phase System: n-Octanol (saturated with water) and Water (saturated with n-Octanol).
-
Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous phase (phosphate buffer pH 7.4 for LogD, or 0.1M HCl for LogP of neutral species).
-
Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
Applications in Drug Design
-
Metabolic Blocking: 4-F-PPA is frequently used to block para-hydroxylation by CYP450 enzymes, extending the half-life of the drug.
-
Bioisosteres:
-Fluoro-PPA serves as a bioisostere for -hydroxy acids, preventing oxidation while maintaining H-bond accepting capability. -
PPAR Agonists: The F-PPA moiety is a critical pharmacophore in glitazar-class drugs, where the acidic headgroup binds to the PPAR
receptor.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Hunter, L. (2010). The gauche effect: a stereoelectronic consequence of the fluorine substituent. Beilstein Journal of Organic Chemistry. Link
-
PubChem. (2024).[6] 3-(4-Fluorophenyl)propionic acid Compound Summary. National Library of Medicine. Link
-
Gillis, E.P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
- 1. library.gwu.edu [library.gwu.edu]
- 2. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 6. (2R,3S)-2-amino-3-fluoro-3-phenylpropanoic acid | C9H10FNO2 | CID 11063063 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of 2-arylpropanoic acid derivatives in organic solvents
Title: Precision Solubility Profiling of 2-Arylpropanoic Acid Derivatives: Mechanisms, Protocols, and Thermodynamic Modeling
Executive Summary
The 2-arylpropanoic acids (the "profens"—ibuprofen, naproxen, ketoprofen, flurbiprofen) represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapies.[1] However, their amphiphilic nature—comprising a lipophilic aryl moiety and a hydrophilic carboxylic acid tail—creates complex solvation behaviors. For process chemists and formulation scientists, "good enough" solubility data is a failure point. Precise solubility profiling is the prerequisite for optimizing crystallization yields, designing supercritical fluid extraction (SFE) processes, and ensuring bioavailability in lipid-based formulations.
This guide moves beyond basic solubility definitions to explore the molecular causality of dissolution, providing a self-validating experimental framework and the thermodynamic logic required to model these systems accurately.
Molecular Architecture & Solvation Mechanisms
To predict solubility, one must understand the solute-solvent competition. 2-arylpropanoic acids exhibit a specific duality that dictates their behavior in organic media.
The Dimerization Dilemma
In non-polar solvents (e.g., hexane, toluene), profens do not exist primarily as monomers. They form cyclic dimers stabilized by dual hydrogen bonds between the carboxylic acid groups.
-
Implication: Solubility in non-polar media is often higher than predicted by polarity alone because the dimer effectively "hides" the hydrophilic protons, making the complex lipophilic.
-
Thermodynamic Consequence: The energy required to break this dimer (
) must be overcome for dissolution in polar proton-acceptor solvents.
Solvation in Polar Protic Solvents (Alcohols)
In solvents like ethanol or isopropanol, the solvent molecules act as H-bond donors and acceptors. They disrupt the profen-profen dimer to form solute-solvent hydrogen bonds.
-
Mechanism: The hydroxyl group of the alcohol interacts with the carbonyl oxygen of the profen.
-
Trend: Solubility typically increases with temperature, often following an endothermic, entropy-driven pathway.
Experimental Determination Methodology: The "Gold Standard" Protocol
As a senior scientist, I often see errors in solubility data stemming from poor temperature control or insufficient equilibration. The following protocol is designed to be self-validating .
The Isothermal Saturation (Shake-Flask) Method
Objective: Determine the mole fraction solubility (
Equipment:
-
Double-jacketed glass vessel (thermostated to
). -
Magnetic stirrer (set to low RPM to avoid grinding crystals).
-
Syringe filters (0.22
PTFE, pre-heated).
Protocol Workflow:
-
Excess Addition: Add solid solute to the solvent until a persistent solid phase remains. Crucial: The solid phase must be analyzed by XRPD (X-Ray Powder Diffraction) after equilibrium to ensure no polymorphic transition (e.g., solvate formation) occurred during the experiment.
-
Equilibration: Agitate for at least 24–48 hours.
-
Sedimentation: Stop stirring and allow phases to separate for 2 hours at constant temperature.
-
Sampling: Withdraw supernatant using a pre-heated syringe (to prevent precipitation inside the needle).
-
Quantification: Dilute and analyze via HPLC-UV (High-Performance Liquid Chromatography).
Visualization of the Workflow:
Figure 1: Validated Isothermal Shake-Flask Workflow. Note the critical XRPD check step to detect solvate formation.
Thermodynamic Modeling & Data Correlation
Raw data is useful; modeled data is predictive. We use thermodynamic models to interpolate solubility at unmeasured temperatures and compositions.
The Apelblat Equation (Modified)
For pure solvents, the modified Apelblat equation is the industry standard due to its high correlation accuracy (
-
A, B, C: Empirical parameters derived from regression.
-
Application: Ideal for interpolation within the measured temperature range (e.g., 293.15 K to 323.15 K).
The Jouyban-Acree Model
For binary solvent mixtures (e.g., Ethanol + Ethyl Acetate), the Jouyban-Acree model accounts for the non-ideal mixing behavior and the "cosolvency" effect where solubility peaks at a specific ratio.
Model Selection Logic:
Figure 2: Decision Matrix for Thermodynamic Model Selection.
Case Studies: Solubility Landscapes
The following data summarizes trends observed in recent literature for key profens.
Solubility of Naproxen in Binary Mixtures
Naproxen shows a classic "cosolvency" maximum in Ethyl Acetate (EtAc) + Ethanol (EtOH) mixtures. This is critical for crystallization design: adding an antisolvent (water) to this mixture drives high-yield precipitation.
| Solvent System | Mass Fraction ( | Temperature (K) | Solubility ( | Mechanism |
| Pure Ethanol | 1.00 | 298.15 | ~24.5 | H-Bonding Dominant |
| Pure Ethyl Acetate | 1.00 | 298.15 | ~18.2 | Dipole-Dipole |
| EtAc + EtOH | 0.70 (EtAc) | 298.15 | ~32.1 (Max) | Synergistic Mixing |
| Water | 1.00 | 298.15 | < 0.05 | Hydrophobic Repulsion |
Data approximated from Jouyban et al. (2012).
Ibuprofen in Green Solvents
Ibuprofen exhibits high solubility in lower alcohols but significantly lower solubility in acetonitrile.
| Solvent | Solubility Trend ( | Enthalpy of Solution ( |
| Ethanol | High | Positive (Endothermic) |
| Acetone | High | Positive |
| Water | Very Low | Positive |
| Supercritical CO2 | Pressure Dependent | See Section 5 |
Advanced Application: Supercritical CO2 (scCO2)
Supercritical fluid extraction is the frontier for "green" processing of profens.
The Crossover Phenomenon
In scCO2, solubility does not linearly increase with temperature.
-
Region 1 (Low Pressure): Solubility decreases as Temperature increases.[4] (Density effect dominates; gas becomes too diffuse to solvate).
-
Region 2 (High Pressure): Solubility increases as Temperature increases.[5] (Vapor pressure of the solute dominates).
-
Crossover Pressure: The point where these isotherms intersect (typically 15–20 MPa for profens).
Operational Insight: To precipitate 2-arylpropanoic acids from scCO2, one should depressurize below the crossover point while increasing temperature, maximizing the density drop.
References
-
Jouyban, A., et al. (2012).[2] Solubility of naproxen in ethyl acetate + ethanol mixtures at several temperatures and correlation with the Jouyban–Acree model. Journal of Drug Delivery Science and Technology.
-
Manic, M. S., et al. (2019). Solubility of Ibuprofen in Ethanol, 1-Propanol, and 1-Butanol. Journal of Chemical & Engineering Data.
-
Banjare, M. K., et al. (2018). Thermodynamic modeling of solubility of ibuprofen and naproxen in aqueous-ethanolic mixtures. Journal of Molecular Liquids.
-
Sodeifian, G., et al. (2016). Solubility of drugs in supercritical carbon dioxide: A review. Journal of Supercritical Fluids.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. (PDF) Solubility of naproxen in ethyl acetate+ethanol mixtures at several temperatures and correlation with the Jouyban–Acree model [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Impact of Fluorination on the pKa of Phenylpropanoic Acid Derivatives: A Technical Guide for Rational Drug Design
Executive Summary
Phenylpropanoic acid (hydrocinnamic acid) and its derivatives are highly versatile pharmacophores utilized across multiple therapeutic domains, including peroxisome proliferator-activated receptor (PPAR) agonists, protein tyrosine phosphatase 1B (PTP1B) inhibitors, and boron neutron capture therapy (BNCT) agents[1][2]. In rational drug design, the strategic substitution of hydrogen atoms with fluorine is a powerful tool to modulate a drug candidate's physicochemical properties[3].
This whitepaper provides an in-depth mechanistic analysis of how fluorine substitution alters the acid dissociation constant (
Mechanistic Insights: The Fluorine Effect on
The
Positional Dependence of the Inductive Effect
The magnitude of the
-
-Fluorination (Position 2): Placing a fluorine atom on the
-carbon (e.g., 2-fluoro-3-phenylpropanoic acid) yields the most dramatic decrease in . The proximity of the highly electronegative atom to the carboxylate group heavily stabilizes the negative charge, dropping the from 4.66 to approximately 2.55[7]. This drastic reduction ensures the molecule is almost entirely ionized at physiological pH, which can prevent undesirable membrane diffusion if a localized extracellular target is desired, or necessitate an ester prodrug strategy for oral bioavailability[3]. -
Aromatic Ring Fluorination: Substitution on the phenyl ring (e.g., 3-(3-fluorophenyl)propanoic acid or 3-(4-fluorophenyl)propanoic acid) also lowers the
, but the effect is attenuated by the increased distance (separated by the ethyl linker)[8]. The inductive effect must propagate through multiple bonds, resulting in a milder shift (typically down to ~4.3 - 4.5). However, aromatic fluorination provides secondary benefits, such as blocking cytochrome P450-mediated oxidation at electron-rich aromatic positions, thereby increasing the compound's metabolic half-life[3].
Caption: Logical flow of how fluorine substitution lowers the pKa of phenylpropanoic acid derivatives.
Quantitative Data: Physicochemical Properties
The table below synthesizes the structural and thermodynamic differences between standard phenylpropanoic acid and its key fluorinated derivatives.
| Compound Name | Substitution Position | LogP (Approx.) | Primary Pharmacological Utility | |
| 3-Phenylpropanoic acid | None (Parent) | 4.66[5] | 1.84[5] | Baseline scaffold, antifungal, plant metabolite. |
| 3-(3-Fluorophenyl)propanoic acid | Meta-aromatic | ~4.3 - 4.5[8] | ~2.0 | COX-2 inhibition, enhanced metabolic stability[8]. |
| 3-(4-Fluorophenyl)propanoic acid | Para-aromatic | ~4.4 - 4.5 | ~2.0 | PPAR |
| 2-Fluoro-3-phenylpropanoic acid | 2.55[7] | ~1.6 | Peptidomimetics, conformational control[9]. | |
| 2-Amino-3-(3-fluorophenyl)propanoic acid | 2.16 (COOH)[10] | < 0 (Zwitterion) | Chemokine receptor antagonists[11]. |
Note: The introduction of an
Experimental Protocols: Self-Validating Determination
Because fluorinated phenylpropanoic acids often exhibit moderate lipophilicity (LogP ~1.6 - 2.0), traditional aqueous potentiometric titration can be hindered by poor solubility. To ensure scientific integrity and reproducible results, the following self-validating protocol utilizes a Cosolvent Extrapolation Method (Yasuda-Shedlovsky) .
Step-by-Step Methodology: Potentiometric Titration with Cosolvent
1. Reagent and Equipment Preparation:
-
Titrant: 0.1 M NaOH (Carbonate-free, standardized against potassium hydrogen phthalate).
-
Solvent System: Prepare mixtures of Methanol/Water at 30%, 40%, 50%, and 60% (v/v) methanol.
-
Equipment: High-precision autotitrator equipped with a glass combination pH electrode and a temperature-controlled titration vessel maintained strictly at 25.0 ± 0.1 °C.
2. Electrode Calibration (Self-Validating Step):
-
Calibrate the pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01).
-
Causality Check: Because the titration occurs in a mixed solvent, the measured pH (
) must be corrected to the true proton activity ( ) using the Gran plot method with a strong acid (e.g., HCl) in the exact solvent mixture. This prevents junction potential errors.
3. Titration Execution:
-
Dissolve ~2-3 mg of the fluorinated phenylpropanoic acid derivative in 20 mL of the chosen Methanol/Water mixture.
-
Titrate with 0.1 M NaOH under an inert Argon or Nitrogen atmosphere to prevent
absorption (which would falsely lower the ). -
Record the volume of titrant added vs.
.
4. Data Analysis & Yasuda-Shedlovsky Extrapolation:
-
Calculate the apparent
( ) for each solvent ratio using the Bjerrum formation function. -
Plot the apparent
values against the reciprocal of the dielectric constant ( ) of the respective solvent mixtures. -
Extrapolate the linear regression to the dielectric constant of pure water (
at 25 °C) to determine the true aqueous .
Caption: Step-by-step experimental workflow for potentiometric pKa determination using cosolvent extrapolation.
Conclusion
The strategic fluorination of phenylpropanoic acid derivatives is a masterclass in applying physical organic chemistry to drug design. While aromatic fluorination provides a modest
References
-
Johannes Kepler Universität Linz. Asymmetric fluorination of 4-phenylisoxazolidin-5-ones for the subsequent preparation of α-fluorinated β-amino acids. Retrieved from: [Link]
-
MDPI (via NIH.gov). Synthesis of Carboranyl-Containing β-Arylaliphatic Acids for Potential Application in BNCT. Retrieved from: [Link]
-
PubChem (NIH). Benzenepropanoic acid | CID 107. Retrieved from:[Link]
-
Stenutz. pKa values: Compound classes. Retrieved from:[Link]
-
Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-[(4-fluorophenyl)methoxy]propanoic acid|CAS 220000-23-7 [benchchem.com]
- 3. epub.jku.at [epub.jku.at]
- 4. grokipedia.com [grokipedia.com]
- 5. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Carboranyl-Containing β-Arylaliphatic Acids for Potential Application in BNCT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.guidechem.com [m.guidechem.com]
- 8. 3-(3-Fluorophenyl)propionic acid | 458-45-7 | Benchchem [benchchem.com]
- 9. Pyridine Hydrofluoride | Fluorination Reagent | RUO [benchchem.com]
- 10. pKa values [stenutz.eu]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Deployment of Bromo-Fluorophenyl Building Blocks in Medicinal Chemistry: A Technical Whitepaper
Introduction
The architectural design of small-molecule therapeutics relies heavily on the precise spatial and electronic arrangement of functional groups. Among the most privileged motifs in modern drug discovery are bromo-fluorophenyl building blocks. The strategic incorporation of both fluorine and bromine onto a single phenyl scaffold provides a dual-functional logic: fluorine serves as a permanent pharmacokinetic and physicochemical modulator, while bromine acts as either a versatile synthetic handle for late-stage diversification or a potent pharmacodynamic anchor via halogen bonding[1][2].
This whitepaper provides an in-depth technical analysis of bromo-fluorophenyl scaffolds, detailing their physicochemical rationale, mechanisms of target engagement, and validated synthetic methodologies.
The Dual-Functional Logic of Bromo-Fluorophenyl Scaffolds
The causality behind selecting a bromo-fluorophenyl ring over a simple phenyl or mono-halogenated analog lies in the distinct, yet complementary, atomic properties of fluorine and bromine[3].
-
Fluorine's Role (Pharmacokinetic Modulator): With a van der Waals radius of 1.47 Å, fluorine is an effective bioisostere for hydrogen (1.20 Å) but possesses the highest electronegativity (3.98 Pauling scale)[1]. This profound electron-withdrawing capability lowers the pKa of adjacent basic amines, enhancing membrane permeability. Furthermore, the high bond dissociation energy of the C-F bond effectively blocks cytochrome P450-mediated oxidative metabolism at critical metabolic hotspots[1][3].
-
Bromine's Role (Synthetic & Pharmacodynamic Anchor): Bromine is significantly larger and highly polarizable. In the synthetic phase, the weaker C-Br bond is highly susceptible to oxidative addition by low-valent transition metals, making it an ideal substrate for cross-coupling reactions[4]. In the biological phase, the polarizability of bromine leads to an anisotropic distribution of electron density, creating a region of positive electrostatic potential that drives highly directional target binding[2][5].
Logical framework of bromo-fluorophenyl scaffold utility in drug design.
Quantitative Physicochemical Parameters
To rationally design molecules using these building blocks, medicinal chemists must account for the steric and electronic contributions of each halogen. Table 1 summarizes the critical properties dictating their behavior.
Table 1: Comparative Physicochemical Properties of Halogens vs. Hydrogen
| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling) | 2.20 | 3.98 | 3.16 | 2.96 | 2.66 |
| C-X Bond Length (Å) | 1.09 | 1.35 | 1.74 | 1.90 | 2.10 |
| Lipophilicity Contribution (π) | 0.00 | +0.14 | +0.71 | +0.86 | +1.12 |
| σ-Hole Potential (Strength) | None | Negligible | Weak | Strong | Very Strong |
Data synthesized from established medicinal chemistry principles[1][2][6].
Halogen Bonding: Exploiting the σ-Hole
Halogen bonding is a non-covalent interaction defined as R–X···Y–R′, where the halogen X (specifically Br or I) acts as a Lewis acid and Y acts as a Lewis base (e.g., a protein backbone carbonyl)[2].
The causality of this bond stems from the depletion of electron density on the outermost pole of the bromine atom along the C-Br bond axis. This creates a localized positive cap known as the "σ-hole"[5]. Because the σ-hole is strictly confined to the extension of the covalent bond, halogen bonds are exquisitely directional (bond angles approaching 180°). This offers medicinal chemists a tool to engineer highly specific ligand-protein binding geometries that traditional hydrogen bonds cannot achieve[2].
Mechanistic logic of halogen bond formation via sigma-hole interactions.
Synthetic Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom on the bromo-fluorophenyl scaffold is an exceptional leaving group for transition-metal catalysis. The Suzuki-Miyaura reaction is the premier method for aryl-aryl bond formation in drug discovery due to its mild conditions and high functional group tolerance[7].
The presence of the fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which decreases the electron density of the phenyl ring. This electronic modulation accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond, making bromo-fluorophenyls highly reactive substrates[8].
Self-Validating Experimental Protocol: Suzuki-Miyaura Arylation
This protocol outlines the coupling of a generic bromo-fluorophenyl building block (e.g., 5-(3-bromo-2-fluorophenyl)pyrimidine[4]) with an arylboronic acid. The procedure is designed as a self-validating system: reaction progress is quantitatively tracked via internal standards, ensuring reproducibility.
Materials:
-
Bromo-fluorophenyl substrate (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
-
Internal Standard: Dodecane (0.5 mmol)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-fluorophenyl substrate, arylboronic acid, and Pd(dppf)Cl₂. Causality: Pd(0) intermediates are rapidly oxidized by atmospheric O₂ to inactive Pd(II) species. Performing this setup under argon prevents catalyst deactivation.
-
Solvent Degassing: Add the 1,4-Dioxane and H₂O. Sparge the biphasic mixture with argon for 15 minutes. Causality: The biphasic system is critical; the water dissolves the inorganic base to form the reactive boronate species, while the dioxane solubilizes the organic substrates.
-
Base and Standard Addition: Add K₂CO₃ and the dodecane internal standard. Seal the flask.
-
Thermal Activation: Heat the reaction mixture to 80 °C in an oil bath with vigorous stirring (1000 rpm). Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic phases, which is the locus of the transmetalation step.
-
In-Process Monitoring (Self-Validation): At 1-hour intervals, extract a 50 µL aliquot from the organic layer. Dilute with ethyl acetate, filter through a short pad of silica, and analyze via GC-MS. Validation: The ratio of the product peak area to the dodecane peak area provides a precise, self-correcting yield metric independent of injection volume.
-
Quench and Workup: Once GC-MS indicates >95% consumption of the aryl bromide, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
Prominent Building Blocks in Drug Discovery
Several specific bromo-fluorophenyl isomers have emerged as privileged scaffolds in the synthesis of targeted therapeutics:
-
5-(3-Bromo-2-fluorophenyl)pyrimidine: This scaffold integrates a pyrimidine ring (a ubiquitous kinase-binding pharmacophore) with the bromo-fluorophenyl moiety. It is heavily utilized in the development of Bcr-Abl kinase inhibitors for oncology. The bromine at the meta-position allows for the installation of solubilizing groups or hinge-binding motifs via cross-coupling[4].
-
6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one: This compound is a critical intermediate for synthesizing formyl peptide receptor (FPR) agonists and cardiovascular vasodilators. The para-fluoro substitution prevents rapid oxidative metabolism of the phenyl ring, significantly extending the biological half-life of the resulting drug candidates[9].
Conclusion
The bromo-fluorophenyl group is not merely a structural placeholder; it is a highly engineered chemical module. By understanding the profound electronegativity of fluorine and the polarizable, synthetic versatility of bromine, medicinal chemists can rationally design molecules with optimized pharmacokinetics, exquisite target binding via halogen bonds, and streamlined synthetic accessibility.
References[1] Taylor & Francis. "The role of fluorine in medicinal chemistry." tandfonline.com, 2008. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi-j2Kxz7oA93N0lkwLyeZV9SEHUNC-chrZTjEG_j3RftJg-zC7Y1L4-47pSvV_KWaYek4QxdmwxZynQxM9XpOPHUrWVgO8_2sP7Ka2PzhwGKZ2dwtoyU7pftpTLhE78Cpi7d_m_eewvoO5RmJSQggD9w-89udj25U][3] Elsevier / PubMed. "Fluorine in medicinal chemistry." Prog Med Chem, 2015. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoNVQvxOEKf0Tq2qtMPfSekupvNEcqVL0SjKmit1FRox5zDfP9e-iF8NEaq7oeamFiP0Wl5kAu-OsYX4yoMKArFsnBtZL4QLmaJxjAaxd6-_V1UOGyy0RmHhTsBUR5e9i0-UwR][6] American Chemical Society. "The Many Roles for Fluorine in Medicinal Chemistry." ACS Publications, 2008. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfBBcXxx_G9Ey7VAVWYuzNoWT_57QTT62z0Cme__UzxRyZ1YN-YfBSTPgPMCrMStB3cTgGpDpbgk1EnsTgRqQGIkV11SrzIUYWiWHYGQGTzsMCdTLb22lH3bipgtAnkV74zUIx8w==][4] Benchchem. "5-(3-Bromo-2-fluorophenyl)pyrimidine." Benchchem Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK516ucNRRha9daJ0mKlW8qcU3jgmtnSLhR657jR0b4H8suZIdOyP_OIiHGAz_YVtqDR78w4KK8KsJj_xJ9AYLtQ7f4kfnXU46DfEMt8stZCUDiqeYd3evaE8babOa5GW67VztGIs=][5] National Institutes of Health. "Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design." PMC, 2014. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-DJNF64dO5ftVcgR5xeJ-Y46YqXooltfu3w2RrXvYCqwD6qZEjMkk5t1NYwZpZrxmdQo-kM-g63OBC9feI-Hzxy2msi9PlSwmTvKje7qrioIvQ1-WekVbjlI52FWydpsSVnYGSO26qfZUuzc=][2] American Chemical Society. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." ACS Publications, 2012. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc-QKjcYfnjOeNHA-2VPf0DfeH2YeEMbp5ySH7QeLpeDcJNx7yQzWa9CiXhHRJ2_CEfwf3QSgU407WyE4p4hX7hzsjk-7wHp6pq8n6cvvc8q2VYVheVxPKKjlGFS4tlUpyDoVuGQ==][9] Benchchem. "6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one." Benchchem Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL8OvBCBQ7RY2kWhVBOBVfvUNecSgNki3tIfA5dJNa-BmcobTjh2_QvhZOE9RnbLYtS0wsiCSPxqOGg1-Hhwdp4HHFnO8OkoLYB2nSw9fW3r6D49U9gI43vag_UJcP5CjgjOBw8g==][7] ChemRxiv. "Versatile triphenylphosphine-containing polymeric catalysts and elucidation of structure-function relationships." ChemRxiv, 2021. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElx74MVolhy_3TTcDhu0NM3HY0d7NJcSo8spnMI4sOPxopZk9R1rqFPI87XevkKSsU19HZ5WxtHi0Ip7DiyF80wpJRed-ujvY1VvU1nI8of1hV6Oa69xjaT3i_XIU8VzKy0H10FdGYVPyZLqiWw9dlb356ZQ==][8] Scholaris. "The Suzuki–Miyaura Reaction of BPin-substituted F-BODIPYs with Aryl Halides." Scholaris.ca, 2020. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-h1hxZte820yuar0I2iaIXs2tEeRY7uOAEd16m1JIV7NjdOJMZV74IzXIRU7BgETK7mkrnXvz-gYlRsqhF2F3xDrxQpxXHxYtpCxbz0vN6yH7uiDGb3WGW9vqS3NFTITwfTpE68bZsWoUEX7mH6N8dwCslxLDdRPfSJwVJHUfN5G-nk5_RYIw1qLu-5yjbjwv]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(3-Bromo-2-fluorophenyl)pyrimidine | Benchchem [benchchem.com]
- 5. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. 6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one|CAS 1824051-87-7 [benchchem.com]
Strategic Fluorination in 2-Arylpropionic Acids: A Mechanistic Guide to the Structure-Activity Relationships of Profen Analogs
Executive Summary
In medicinal chemistry, the 2-arylpropionic acid class (profens) represents a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). However, the strategic introduction of fluorine into this scaffold—acting as a bioisostere for hydrogen or hydroxyl groups—fundamentally alters its physicochemical properties, metabolic stability, and target selectivity. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structure-activity relationships (SAR) of fluorinated profen analogs. We will explore how precise positional fluorination shifts the pharmacophore from classical cyclooxygenase (COX) inhibition toward pleiotropic targets, including Fatty Acid Amide Hydrolase (FAAH) and
Mechanistic SAR: The Positional Impact of Fluorine
Fluorine’s unique utility stems from its extreme electronegativity paired with a relatively small van der Waals radius (1.47 Å), which closely mimics oxygen or hydrogen while exerting profound inductive (-I) effects.
Aryl Ring Fluorination: The Flurbiprofen Paradigm
The classical application of fluorine in profens is exemplified by flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid). The introduction of a fluorine atom on the biphenyl ring serves two critical functions:
-
Metabolic Shielding: The strong C–F bond (~105 kcal/mol) blocks cytochrome P450-mediated aromatic hydroxylation at that specific site, prolonging the drug's half-life.
-
Target Affinity: The electron-withdrawing nature of fluorine modulates the electron density of the adjacent aromatic system, enhancing lipophilic interactions within the hydrophobic channels of the COX-1 and COX-2 active sites. Enantioselective evaluation demonstrates that (S)-flurbiprofen is a potent inhibitor, achieving a COX-2 IC
of 0.48 µM, whereas the (R)-enantiomer remains virtually inactive against COX (>80 µM) 1[1].
Alpha-Carbon Fluorination: Shifting the Pharmacophore
Replacing the chiral
However, this loss of COX activity is accompanied by the preservation or enhancement of alternative pharmacological pathways.
Caption: Divergent pharmacological pathways of aryl-fluorinated vs. alpha-fluorinated profen analogs.
The Pharmacokinetic Phenomenon: Chiral Inversion Blockade
A defining characteristic of non-fluorinated profens (e.g., ibuprofen) is their in vivo metabolic chiral inversion. Administered as racemates, the inactive (R)-enantiomer is enzymatically inverted to the active (S)-enantiomer. This process requires the formation of an Acyl-CoA thioester intermediate, followed by the abstraction of the acidic
By replacing the
Caption: Metabolic chiral inversion pathway and its blockade via alpha-fluorination.
Beyond COX: Multi-Target and Non-Canonical Pharmacology
The structural plasticity of fluorinated profens has enabled the development of analogs targeting complex pathologies beyond simple inflammation.
-
Alzheimer’s Disease &
-Secretase Modulation: Flurbiprofen analogs have been synthesized to selectively inhibit amyloid- (A ) secretion. Appropriate substitution patterns at the -position completely remove anti-COX activity, while modifications at the terminal phenyl ring increase inhibitory potency on A secretion, offering potential gastric-sparing therapeutics for Alzheimer's disease 4[4], 5[5]. -
FAAH-COX Dual Inhibition: By replacing the propionic acid moiety with carbamate or achiral benzyl acid groups, researchers have developed potent multi-target inhibitors. For instance, specific analogs demonstrate a dual FAAH/COX profile (e.g., FAAH IC
= 0.063 µM, COX-2 IC = 0.24 µM), providing synergistic analgesic effects by simultaneously elevating endogenous anandamide and suppressing prostaglandins 6[6]. -
Carborane-Based Analogs: To enhance COX-2 selectivity, the planar phenyl rings of flurbiprofen have been replaced with 3D nido-carborane clusters. This increased steric bulk pushes the molecule preferentially into the larger COX-2 binding pocket, demonstrating how spatial geometry can be manipulated alongside fluorination 7[7].
Quantitative Data Summary
Table 1: Pharmacological Impact of Structural Modifications in Fluorinated Profens
| Compound Class | Structural Modification | Primary Target(s) | COX-2 IC | Key Biological Outcome |
| Parent Aryl-Fluoro | 2-fluoro-biphenyl (Flurbiprofen) | COX-1, COX-2 | 0.48 | Potent anti-inflammatory & analgesic |
| CXCL8, C5a | > 80.0 | Chemotaxis inhibition, zero GI toxicity | ||
| A | Terminal phenyl halogenation | Inactive | Selective A | |
| FAAH-COX Dual | Carbamate/benzyl acid addition | FAAH, COX-1/2 | 0.24 | Synergistic analgesia (Anandamide ↑) |
| Carborane Analogs | Phenyl replaced by nido-carborane | COX-2 | Sub-µM | Enhanced COX-2 selectivity via steric bulk |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these analogs requires rigorously controlled, self-validating assay systems. Below are the definitive protocols for assessing COX selectivity and chiral inversion blockade.
Protocol A: Enantioselective LC-MS/MS COX Inhibition Assay
Causality Check: Testing racemates obscures true binding affinity because only the (S)-enantiomer actively inhibits COX. Furthermore, utilizing LC-MS/MS rather than ELISA avoids cross-reactivity with other eicosanoids, ensuring absolute specificity for PGE2 output.
-
Enzyme Preparation: Pre-incubate recombinant human COX-1 and COX-2 (10 U/mL) in Tris-HCl buffer (pH 8.0) containing hematin (1 µM) and phenol (2 mM) at 37°C for 5 minutes.
-
Compound Incubation: Add the fluorinated profen enantiomers at varying concentrations (0.01 µM to 100 µM).
-
Self-Validation Control: Simultaneously run Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor) to validate the enzyme's conformational integrity and the assay's dynamic range.
-
-
Reaction Initiation: Add arachidonic acid (AA) to a final concentration of 10 µM. Incubate for exactly 2 minutes at 37°C.
-
Quenching & Quantification: Quench the reaction with 1M HCl. Spike the sample with 10 ng of PGE2-d4 (deuterated internal standard) to correct for matrix effects and extraction efficiency. Extract via solid-phase extraction (SPE) and quantify PGE2 levels using enantioselective LC-MS/MS (MRM mode).
Protocol B: Microsomal Chiral Inversion Assessment
Causality Check: The epimerase enzyme strictly requires the formation of a high-energy thioester bond (Acyl-CoA). Without the addition of ATP and CoA, inversion cannot occur, simulating a false negative.
-
Microsome Incubation: Prepare human liver microsomes (1 mg/mL protein) in potassium phosphate buffer (pH 7.4).
-
Critical Step: Supplement with Coenzyme A (1 mM), ATP (5 mM), and MgCl
(5 mM) to facilitate Acyl-CoA synthetase activity.
-
-
Substrate Addition: Introduce 10 µM of the (R)-enantiomer of the
-fluoro profen.-
Self-Validation Control: Run (R)-ibuprofen in a parallel well. If ibuprofen inverts to (S)-ibuprofen but the
-fluoro analog does not, it mechanistically proves the blockade is due to the lack of the -proton, not an assay failure.
-
-
Kinetic Analysis: Sample aliquots at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile.
-
Enantioselective Extraction: Centrifuge to precipitate proteins. Analyze the supernatant using a Chiralpak AGP column coupled to MS/MS to monitor the appearance (or lack thereof) of the (S)-enantiomer over time.
References
- Benchchem. "2-Fluoropropionic acid | 6087-13-4".
- Google Patents. "WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them".
- Benchchem. "2-[(4-fluorophenyl)methoxy]propanoic acid|CAS 220000-23-7".
- PubMed. "Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)-(42) secretion".
- PMC.
- ResearchGate.
- ResearchGate. "(PDF) Carborane-Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index".
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. 2-[(4-fluorophenyl)methoxy]propanoic acid|CAS 220000-23-7 [benchchem.com]
- 4. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of amyloidogenesis by non-steroidal anti-inflammatory drugs and their hybrid nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Commercial Sourcing, Analytical Validation, and Synthetic Utility of 2-(3-Bromo-2-fluorophenyl)propanoic Acid
Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound Identity: 2-(3-Bromo-2-fluorophenyl)propanoic acid (CAS: 1529462-73-4)
Chemical Profiling & Mechanistic Significance
In modern drug discovery, the strategic placement of halogens on aromatic scaffolds is a fundamental tactic for optimizing pharmacokinetics and target engagement. 2-(3-Bromo-2-fluorophenyl)propanoic acid is a highly functionalized pharmaceutical intermediate that offers three distinct mechanistic advantages for structure-activity relationship (SAR) campaigns[1]:
-
The Propanoic Acid Pharmacophore: The
-methylarylacetic acid core is a classic moiety found in numerous non-steroidal anti-inflammatory drugs (NSAIDs, e.g., ibuprofen, flurbiprofen) and serves as a versatile hydrogen-bond donor/acceptor in enzyme active sites. -
2-Fluoro Substitution: The fluorine atom sterically locks the conformation of the adjacent propanoic acid chain, lowers its
(improving membrane permeability), and blocks potential ortho-hydroxylation by CYP450 enzymes, thereby increasing metabolic stability. -
3-Bromo Handle: The bromine atom serves as an orthogonal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing rapid diversification of the aryl ring without disturbing the carboxylic acid[2].
Table 1: Physicochemical Parameters
| Parameter | Value / Description |
| CAS Number | 1529462-73-4 |
| Molecular Formula | C9H8BrFO2 |
| Molecular Weight | 247.06 g/mol |
| Chiral Center | C2 (Supplied as a racemate in standard commercial batches) |
| Key Reactive Sites | C3 (Bromine for cross-coupling), C1 (Carboxylic Acid for amidation) |
Commercial Sourcing & Supply Chain Landscape
When transitioning from discovery to process scale-up, sourcing reliable batches of 1529462-73-4 is critical. The compound is commercially available through several specialized chemical vendors, each catering to different stages of the drug development lifecycle.
Table 2: Commercial Sourcing Landscape
| Supplier | Purity Standard | Scale Availability | Primary Application |
| BLD Pharm [3] | ≥95% - 98% | Gram to Kilogram | Medicinal Chemistry / SAR R&D |
| Sigma-Aldrich | ≥95% | Milligram to Gram | Analytical Validation / Discovery |
| Gihi Chemicals [4] | ≥98% | Bulk / Custom Synthesis | Process Scale-up / API Manufacturing |
Analytical Validation & Quality Control (QC)
To ensure scientific integrity and prevent downstream synthetic failures, every sourced batch must undergo a rigorous, self-validating QC workflow. Commercial suppliers typically synthesize this building block via electrophilic aromatic substitution, which can introduce regioisomeric impurities.
Step-by-Step QC Methodology
-
Chemical Purity via HPLC-UV/MS:
-
Procedure: Dissolve 1 mg of the compound in 1 mL of MeCN/H2O. Run a reverse-phase gradient (C18 column, 5% to 95% MeCN in H2O with 0.1% Formic Acid) over 10 minutes.
-
Causality: The acidic modifier (formic acid) suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring an accurate integration of the UV chromatogram at 254 nm.
-
-
Enantiomeric Excess (ee) via Chiral HPLC:
-
Procedure: Utilize a Chiralpak AD-H column with an isocratic mobile phase of Hexane/Isopropanol/TFA (90:10:0.1).
-
Causality: Because the C2 position is a stereocenter, commercial batches are supplied as racemates. If your downstream API requires a specific enantiomer, you must quantify the initial racemic ratio before performing a chiral resolution (e.g., via diastereomeric salt formation with chiral amines).
-
-
Structural Confirmation via Multinuclear NMR (
H, C, F):-
Procedure: Acquire spectra in DMSO-
. -
Causality: While
H NMR confirms the basic skeleton, F NMR is strictly required to unambiguously confirm the regiochemistry. The F- H coupling constants provide a self-validating structural proof that the fluorine is ortho to the propanoic acid and adjacent to the bromine, ruling out 4-bromo-3-fluorophenyl impurities[1].
-
Analytical validation workflow for commercial batches of CAS 1529462-73-4.
Synthetic Utility & Workflow Integration
The most powerful application of 2-(3-bromo-2-fluorophenyl)propanoic acid is its use as an electrophile in palladium-catalyzed cross-coupling reactions. The following protocol details a Suzuki-Miyaura coupling performed directly on the unprotected carboxylic acid[2].
Protocol: Direct Suzuki-Miyaura Cross-Coupling
Reagents:
-
2-(3-bromo-2-fluorophenyl)propanoic acid (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
- (0.05 equiv, 5 mol%)
- (3.0 equiv, 3.0 mmol)
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk tube, combine the bromophenylpropanoic acid, arylboronic acid,
, and . -
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL).
-
Reaction: Seal the tube and heat the vigorously stirred mixture at 90 °C for 8 hours.
-
Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and acidify the aqueous layer to pH ~2 using 1M HCl. Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via reverse-phase flash chromatography.
Mechanistic Causality (The "Why"):
Why use exactly 3.0 equivalents of
Suzuki-Miyaura cross-coupling and functionalization pathway for API development.
References
- Title: 2-(3-Bromo-2-fluorofenil)
- Title: 1529462-73-4|2-(3-Bromo-2-fluorophenyl)
- Source: sigmaaldrich.
- Title: Buy 2-(4-bromo-3-fluorophenyl)propanoic acid (EVT-6290491)
- Source: biorxiv.
Sources
Methodological & Application
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Unprotected 2-(3-Bromo-2-fluorophenyl)propanoic Acid
Introduction & Scope
The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery. The substrate 2-(3-bromo-2-fluorophenyl)propanoic acid presents a unique structural motif: an aryl bromide activated by an ortho-fluoro group, coupled with an unprotected, α-chiral carboxylic acid (the propanoic acid moiety). This structural class is highly sought after for synthesizing "profen" derivatives (non-steroidal anti-inflammatory drugs) and targeted therapeutics [3].
Performing a Suzuki-Miyaura coupling directly on the unprotected carboxylic acid is highly desirable as it eliminates two synthetic steps (esterification and subsequent hydrolysis). However, this approach introduces severe chemical challenges, including catalyst poisoning, base depletion, and base-catalyzed racemization of the α-chiral center. This guide details the mechanistic causality and provides self-validating experimental protocols to successfully execute this transformation.
Mechanistic Causality & Reaction Design (E-E-A-T)
To design a robust protocol, we must dissect the specific electronic and steric influences of the substrate's functional groups.
The Carboxylate Effect & Base Stoichiometry
The free carboxylic acid (
-
Causality: The first equivalent of base is immediately consumed to form the carboxylate salt. Because the transmetalation step of the Suzuki-Miyaura reaction strictly requires the formation of a reactive boronate complex
[1], a minimum of 2.5 to 3.0 equivalents of base must be used. This ensures sufficient residual alkalinity to activate the boronic acid.
The Ortho-Fluoro Activation
-
Causality: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect on the aromatic ring. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent
bond, significantly accelerating the oxidative addition of the catalyst. -
Consequence: While oxidative addition is fast, the resulting electron-deficient
intermediate is highly electrophilic. If transmetalation is slow, this intermediate is prone to side reactions, such as protodeboronation. Therefore, aqueous solvent mixtures (e.g., 1,4-Dioxane/ or THF/ ) are critical to accelerate the transmetalation step and outcompete degradation pathways.
Stereochemical Integrity of the α-Chiral Center
If the starting material is enantiopure (e.g., the (S)-enantiomer), the α-proton of the propanoic acid is susceptible to base-catalyzed deprotonation, forming a stabilized enolate that leads to racemization.
-
Causality: High temperatures (>60°C) and strong bases (e.g.,
, ) promote enolization. To achieve an enantioretentive coupling, one must use mild bases (e.g., ) and highly active precatalysts that operate at physiological or ambient temperatures. XPhos Pd G3 is the catalyst of choice here, as its bulky, electron-rich Buchwald ligand facilitates rapid coupling at 40°C, completely suppressing racemization [2].
Figure 1: Suzuki-Miyaura catalytic cycle highlighting ortho-F accelerated oxidative addition.
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in In-Process Controls (IPC) to ensure the system validates its own success at each critical juncture.
Protocol A: Robust High-Throughput Coupling (For Racemic Substrates)
Optimized for cost-efficiency and scale-up where stereocenter retention is not required.
-
Reagent Loading: To a thoroughly dried Schlenk flask, add 2-(3-bromo-2-fluorophenyl)propanoic acid (1.0 eq), the corresponding arylboronic acid (1.2 eq),
(3.0 eq), and (5 mol%). -
Atmosphere Exchange: Seal the flask and subject it to 3 cycles of vacuum and nitrogen backfilling. Causality:
intermediates are highly oxygen-sensitive; rigorous degassing prevents catalyst oxidation. -
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and
(4:1 v/v, 0.2 M relative to substrate). -
Reaction Execution: Heat the mixture to 80°C with vigorous stirring for 4-6 hours.
-
IPC Validation (LC-MS): Sample the organic layer. The starting material exhibits a distinct 1:1 isotopic doublet (Br 79/81). The complete disappearance of this doublet validates successful oxidative addition and conversion.
-
Workup & Isolation: Cool to room temperature. Add water to dissolve all salts. Wash the aqueous layer with diethyl ether to remove homocoupled byproducts and catalyst ligands. Critical Step: Acidify the aqueous layer with 1M
to pH 2-3. Validation: The product will crash out as a white precipitate or form a distinct oil, validating the protonation of the carboxylate. Extract with EtOAc (3x), dry over , and concentrate.
Protocol B: Enantioretentive Mild Coupling (For Chiral Substrates)
Optimized for the preservation of the α-chiral center.
-
Reagent Loading: To a Schlenk flask, add enantiopure 2-(3-bromo-2-fluorophenyl)propanoic acid (1.0 eq), arylboronic acid (1.5 eq), anhydrous
(3.0 eq), and XPhos Pd G3 (2 mol%). -
Atmosphere Exchange: Perform 3 vacuum/nitrogen cycles.
-
Solvent Addition: Add degassed THF/
(4:1 v/v). Causality: THF allows for better solubility at lower temperatures compared to Dioxane. -
Reaction Execution: Stir the mixture at 40°C for 12 hours. Causality: The low temperature combined with the mild
base prevents enolization of the α-proton. -
Workup: Follow the same pH-dependent extraction as Protocol A. Assess enantiomeric excess (ee) via Chiral HPLC.
Figure 2: Standard experimental workflow for coupling unprotected arylpropanoic acids.
Quantitative Data Summary
The table below summarizes the expected outcomes and operational parameters for the two protocols based on established literature precedents for unprotected halo-carboxylic acids.
| Parameter | Protocol A (Robust/Racemic) | Protocol B (Enantioretentive) |
| Catalyst | XPhos Pd G3 (2 mol%) | |
| Base | ||
| Solvent System | 1,4-Dioxane / | THF / |
| Temperature | 80°C | 40°C |
| Reaction Time | 4 - 6 hours | 12 - 16 hours |
| Expected Yield | >85% | >90% |
| Stereochemical Outcome | Racemized (0% ee) | Enantioretentive (>98% ee) |
| Primary Use Case | Scale-up, building block synthesis | Late-stage functionalization |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.[Link]
-
Knowlden, S. W., Abeysinghe, R. T., Swistok, A. S., Ravenscroft, A. C., & Popp, B. V. (2022). Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. Journal of Visualized Experiments, (189), e64571.[Link]
Application Note: Optimized Esterification Protocols for 2-(3-bromo-2-fluorophenyl)propanoic acid
Executive Summary
This guide details the procedural frameworks for the esterification of 2-(3-bromo-2-fluorophenyl)propanoic acid , a critical scaffold in the synthesis of next-generation NSAIDs and fluorinated biaryls.
The presence of the ortho-fluorine and meta-bromine substituents introduces specific electronic and steric considerations. The electron-withdrawing nature of the fluorine atom increases the acidity of the
This document provides three distinct protocols:
-
Method A (Fischer Esterification): Robust, scalable, cost-effective for racemic scaffolds.
-
Method B (Mild Alkylation): The "Gold Standard" for preserving enantiopurity using weak bases.
-
Method C (Steglich Coupling): Required for coupling with complex or acid-sensitive alcohols.
Strategic Analysis & Reaction Logic
Structural Considerations
-
Steric Hindrance: The substituent at the 2-position (Fluorine) creates a "ortho-effect," slightly shielding the carbonyl carbon. Reaction times may need to be extended compared to unsubstituted phenylpropanoic acids.
-
Racemization Risk: The
-carbon is chiral.[1] The inductive effect of the 2-fluoro group stabilizes the enolate intermediate, making the -proton more acidic ( ). Strong bases (LDA, NaH) or high-temperature acid catalysis can lead to rapid racemization. -
Functional Group Compatibility: The aryl bromide is stable to standard esterification conditions but sensitive to palladium contaminants or radical initiators; ensure high-purity reagents to prevent premature debromination.
Method Selection Decision Matrix
Figure 1: Decision matrix for selecting the optimal esterification route based on chirality and ester complexity.
Detailed Experimental Protocols
Method A: Fischer Esterification (Scalable / Racemic)
Best for: Large-scale synthesis of methyl or ethyl esters where the starting material is racemic. Mechanism: Acid-catalyzed nucleophilic acyl substitution.[2]
Reagents:
-
Substrate: 2-(3-bromo-2-fluorophenyl)propanoic acid (1.0 equiv)
-
Solvent/Reagent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous, 10-20 equiv)
-
Catalyst: Sulfuric Acid (
, conc.)[3] (0.1 - 0.5 equiv) or Thionyl Chloride ( ) (1.1 equiv, generates HCl in situ)
Protocol:
-
Setup: Charge a round-bottom flask with the carboxylic acid substrate.
-
Solvation: Add anhydrous MeOH (or EtOH). The concentration should be approx. 0.2 – 0.5 M.
-
Catalyst Addition:
-
Option 1 (
): Add conc. dropwise at room temperature. -
Option 2 (
): Cool solution to 0°C. Add dropwise (exothermic). This generates anhydrous HCl in situ, driving the reaction vigorously.
-
-
Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS. The acid spot should disappear.
-
Workup:
-
Concentrate in vacuo to remove excess alcohol (do not distill to dryness if using
). -
Redissolve residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash 1: Saturated
(Caution: evolution). This removes unreacted acid and neutralizes the catalyst. -
Wash 2: Brine.[4]
-
Dry over
, filter, and concentrate.[3]
-
Purification: Usually not required. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Method B: Mild Alkylation (Enantio-Retentive)
Best for: Synthesis of Methyl or Benzyl esters from chiral starting materials.
Mechanism:
Reagents:
-
Substrate: 1.0 equiv
-
Alkylating Agent: Iodomethane (MeI) or Benzyl Bromide (BnBr) (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (
, anhydrous, granular) (1.5 – 2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (0.2 M)
Protocol:
-
Setup: Dissolve the carboxylic acid in DMF (or Acetone) in a sealed tube or round-bottom flask.
-
Activation: Add
. Stir at room temperature for 15 minutes. The mixture will become a suspension. -
Alkylation: Add Iodomethane (MeI) dropwise. ( Safety: MeI is a neurotoxin and alkylating agent. Use in a fume hood.)
-
Reaction: Stir at Room Temperature for 3–12 hours.
-
Note: Do not heat unless absolutely necessary. Heating increases racemization risk.[1]
-
-
Workup:
-
Dilute with water (5x reaction volume) and extract with Diethyl Ether (
) or EtOAc. -
Wash organic layer extensively with water (to remove DMF) and then brine.
-
Dry over
and concentrate.
-
-
Result: Typically quantitative yield with >98% ee retention.
Method C: Steglich Esterification (Complex Alcohols)
Best for: Coupling with secondary, tertiary, or acid-sensitive alcohols. Mechanism: Carbodiimide-mediated coupling.
Reagents:
-
Substrate: 1.0 equiv
-
Alcohol:
(1.0 – 1.2 equiv) -
Coupling Agent: EDC
HCl or DCC (1.1 – 1.2 equiv) -
Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 – 0.1 equiv)
-
Solvent: DCM (Dichloromethane) (0.1 M)
Protocol:
-
Setup: Dissolve the carboxylic acid and the target alcohol in dry DCM at 0°C.
-
Catalyst: Add DMAP.
-
Coupling: Add EDC
HCl (or DCC) in one portion. -
Reaction: Allow to warm to room temperature and stir overnight (12–16 h).
-
Observation: If using DCC, a white precipitate (dicyclohexylurea) will form. EDC byproducts are water-soluble.
-
-
Workup:
Analytical Validation & QC
Expected Data (Methyl Ester)
| Parameter | Method | Expected Result |
| Appearance | Visual | Clear, colorless to pale yellow oil (solidifies upon cooling if high purity). |
| 1H NMR | CDCl3, 400 MHz | Methyl Singlet: |
| 19F NMR | CDCl3 | Single peak approx. -110 to -120 ppm (verify against standard). |
| Purity | HPLC (UV 254nm) | > 95% Area. |
| Chirality | Chiral HPLC | Check ee% if using Method B (Chiralpak AD-H or OD-H columns typical). |
Troubleshooting Guide
-
Low Yield (Method A): Water is inhibiting the equilibrium. Add molecular sieves (3Å) or use a Dean-Stark trap if using high-boiling alcohols.
-
Racemization Observed: Switch immediately to Method B . Lower the temperature to 0°C. Ensure the base is not in large excess.
-
Incomplete Conversion (Method B): DMF is often superior to Acetone for nucleophilic substitution. Ensure
is finely ground.
Safety & Hazards
-
Thionyl Chloride (
): Reacts violently with water releasing HCl and . Handle in a fume hood. -
Iodomethane (MeI): Potent alkylating agent and neurotoxin. Avoid inhalation. Destruct excess MeI with aqueous ammonium hydroxide or amine waste.
-
Hydrofluoric Acid Potential: While the C-F bond is stable, combustion or extremely harsh acidic conditions could theoretically release trace HF. Standard PPE is sufficient for these protocols.
References
-
Fischer Esterification Mechanism & Kinetics
-
Racemization of 2-Arylpropanoic Acids
-
Steglich Esterification Protocol
-
Thionyl Chloride Mediated Esterification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. youtube.com [youtube.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Utilizing 2-(3-Bromo-2-fluorophenyl)propanoic Acid as a Versatile Scaffold for Novel PPAR Agonist Discovery
Executive Summary
Peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ) are ligand-inducible transcription factors that serve as master regulators of lipid and glucose metabolism. Developing subtype-selective PPAR modulators requires precise control over the ligand's spatial geometry and electronic distribution within the receptor's large, Y-shaped ligand-binding domain (LBD).
This guide details the application of 2-(3-bromo-2-fluorophenyl)propanoic acid as a highly tunable "head-and-linker" scaffold. By leveraging the specific stereoelectronic properties of the halogenated phenyl ring and the reactive bromine handle, researchers can systematically build and validate novel PPAR agonists.
Pharmacophore Rationale: The "Why" Behind the Scaffold
To design effective PPAR agonists, one must understand the causality behind the structural elements of the 2-(3-bromo-2-fluorophenyl)propanoic acid scaffold:
-
The Propanoic Acid Head: The carboxylate moiety is non-negotiable for canonical activation. It anchors the ligand within the AF-2 activation function domain, forming a critical hydrogen bond network with residues Ser289, His323, His449, and Tyr473, which stabilizes Helix 12 in the active conformation [4]. The α-methyl group of the propanoic acid (compared to a flat acetic acid) provides necessary steric bulk that fits tightly into the hydrophobic pocket, significantly enhancing affinity for PPARα and PPARγ over PPARδ [3].
-
The 2-Fluoro Substituent: Fluorine exerts a profound stereoelectronic effect. It slightly lowers the pKa of the adjacent carboxylic acid, strengthening ionic interactions with the histidine residues in the LBD. Furthermore, its electrostatic repulsion restricts the rotation of the propanoic acid side chain, effectively "locking" the scaffold into a rigid, bioactive conformation.
-
The 3-Bromo Substituent: While bromine offers favorable van der Waals interactions, its primary strategic value is as a synthetic vector. The C–Br bond is a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing medicinal chemists to rapidly attach diverse hydrophobic "tails" to explore the vast PPAR binding pocket [2].
Workflow Architecture
Experimental workflow for derivatizing and validating the PPAR agonist scaffold.
Protocol I: Synthetic Derivatization (The Suzuki-Miyaura Handle)
Causality: The unmodified scaffold is a weak binder because it lacks the hydrophobic tail required to occupy the entrance of the PPAR LBD. We utilize a palladium-catalyzed Suzuki-Miyaura coupling to attach a hydrophobic tail (e.g., a substituted phenylboronic acid). Because the ortho-fluoro group presents steric hindrance, a catalyst with a large bite angle, such as Pd(dppf)Cl₂, is selected to ensure efficient oxidative addition and reductive elimination.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube, combine 1.0 eq of 2-(3-bromo-2-fluorophenyl)propanoic acid, 1.2 eq of the desired boronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid), and 0.05 eq of Pd(dppf)Cl₂.
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio). The biphasic basic environment is critical for the transmetalation step.
-
Reaction: Purge the vessel with N₂ for 5 minutes. Heat the mixture at 90°C for 12 hours under continuous stirring.
-
Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The disappearance of the bromine isotope pattern (M / M+2 peaks of equal height) and the appearance of the coupled mass confirm successful derivatization without protodehalogenation.
-
Purification: Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the propanoic acid), extract with ethyl acetate, and purify via preparative HPLC.
Protocol II: TR-FRET Coactivator Recruitment (In Vitro Target Engagement)
Causality: Cell-based assays cannot distinguish between poor target affinity and poor cell permeability. Therefore, we first assess direct target engagement orthogonally using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. When the synthesized agonist binds the PPAR LBD, it induces a conformational change in Helix 12, increasing the receptor's affinity for a coactivator peptide [2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
Complex Assembly: In a 384-well low-volume black plate, add 5 nM GST-tagged human PPAR LBD (α, γ, or δ), 5 nM Terbium (Tb)-labeled anti-GST antibody, and 100 nM Fluorescein (FITC)-labeled coactivator peptide (PGC-1α for PPARα; TRAP220 for PPARγ).
-
Compound Addition: Dispense the derivatized scaffold compounds in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM). Include DMSO as a negative control and Rosiglitazone/GW7647 as positive controls.
-
Incubation: Seal the plate and incubate at room temperature for 1 hour in the dark to allow equilibrium binding.
-
Measurement & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm for Tb, 520 nm for FITC). Calculate the 520/495 ratio. Self-Validation Metric: Ensure the Z'-factor of the control wells is > 0.5 to confirm assay robustness before calculating EC₅₀ values.
Protocol III: Cell-Based Luciferase Transactivation (Functional Efficacy)
Causality: To verify that the compound can cross the plasma membrane, enter the nucleus, and drive gene expression, a cell-based reporter assay is required [1].
Step-by-Step Methodology:
-
Cell Culture & Transfection: Seed HEK293T cells in 96-well plates at 10,000 cells/well. Co-transfect the cells with a plasmid containing the PPAR response element (PPRE) driving firefly luciferase, a plasmid expressing the full-length human PPAR of interest, and a constitutively active Renilla luciferase vector.
-
Compound Treatment: 24 hours post-transfection, replace the media with assay media (containing delipidated FBS to remove endogenous fatty acid agonists). Treat cells with the test compounds (0.1 nM to 10 µM).
-
Incubation: Incubate for 16-24 hours at 37°C, 5% CO₂.
-
Lysis and Detection: Lyse the cells using a dual-luciferase assay reagent system. Measure firefly luminescence, followed by Renilla luminescence.
-
Self-Validation (Normalization): Normalize the firefly luciferase signal to the Renilla luciferase signal. This step is critical as it mathematically eliminates artifacts caused by compound toxicity or well-to-well variations in transfection efficiency.
PPAR activation pathway and corresponding molecular assay targets.
Quantitative Data Interpretation
The following table demonstrates hypothetical, yet structurally grounded, Structure-Activity Relationship (SAR) data comparing the unmodified scaffold to a derivatized lead and industry-standard reference compounds.
Table 1: Quantitative Summary of Scaffold Evolution & Benchmarking
| Compound / Scaffold | PPARα EC₅₀ (µM) | PPARγ EC₅₀ (µM) | PPARδ EC₅₀ (µM) | Max Activation (%) |
| Unmodified Scaffold | > 50.0 | > 50.0 | > 50.0 | N/A |
| Derivatized Lead (Tail A) | 0.045 | 0.850 | > 10.0 | 92% (α), 65% (γ) |
| Rosiglitazone (Ref) | > 10.0 | 0.060 | > 10.0 | 100% (γ) |
| GW7647 (Ref) | 0.006 | > 10.0 | > 10.0 | 100% (α) |
Data Interpretation: The unmodified 2-(3-bromo-2-fluorophenyl)propanoic acid acts purely as a structural foundation and shows no agonism due to the lack of a hydrophobic tail. Once derivatized via the C3-Br vector (Derivatized Lead), the compound exhibits potent dual PPARα/γ agonism. The α-methyl group of the propanoic acid successfully prevents binding to the narrower PPARδ pocket, ensuring subtype selectivity.
References
- Benchchem.
- National Center for Biotechnology Information (PMC). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PMC.
- PubMed.
- bioRxiv.
Buchwald-Hartwig amination of bromo-fluorophenyl propanoic acid derivatives
Application Note: High-Fidelity Optimization of Buchwald-Hartwig Amination for Bromo-Fluorophenyl Propanoic Acid Derivatives
Abstract & Strategic Context
The synthesis of N-arylated propanoic acid derivatives is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs), PPAR agonists, and CRTH2 antagonists. However, performing Buchwald-Hartwig (B-H) amination on bromo-fluorophenyl propanoic acid scaffolds presents a "perfect storm" of chemoselective challenges:
-
The Acidic Proton: Free carboxylic acids can protonate reactive intermediates, sequester palladium, or form insoluble salts with bases, shutting down the catalytic cycle.
-
The Alpha-Proton Risk: The propanoic backbone often contains an enolizable
-proton. Strong bases (e.g., NaOtBu, LiHMDS) commonly used in B-H couplings can lead to racemization or Claisen-type condensations. -
The Fluorine Effect: While fluorine substituents generally activate the ring for oxidative addition, ortho-fluorine atoms can induce steric repulsion or facilitate competing
pathways if the amine is sufficiently nucleophilic and the conditions are too harsh.
This guide outlines a high-reliability protocol utilizing 4th-Generation (G4) Palladacycle precatalysts and weak inorganic bases to ensure high yields and enantiomeric retention.
Critical Process Parameters (CPPs)
The Case for Esterification (Traceless Protection)
While direct coupling on free acids is possible using specialized conditions (e.g., LiHMDS/BrettPhos), it is operationally risky for propanoic acid derivatives due to the high pKa of the base required.
-
Recommendation: Convert the acid to a tert-butyl ester or methyl ester prior to coupling. The tert-butyl group is preferred as it resists nucleophilic attack by the amine (aminolysis) better than methyl esters.
Ligand Selection: The "G4" Advantage
Traditional Pd sources (Pd(OAc)
| Ligand | Target Substrate Class | Why? |
| RuPhos | Secondary Amines | Excellent steric tolerance; prevents |
| BrettPhos | Primary Amines | High selectivity for mono-arylation; resists inhibition by heteroatoms. |
| XPhos | General Purpose | Good starting point if the amine is unhindered. |
Base & Solvent System
To prevent racemization of the propanoic center, we avoid alkoxide bases.
-
Selected Base:
(Cesium Carbonate).[1][2] It is mild, soluble enough in dioxane/toluene, and effective for activating the amine without deprotonating the -carbon of the ester. -
Solvent: 1,4-Dioxane (anhydrous).
Decision Logic & Workflow
The following decision tree illustrates the strategic routing for this specific scaffold.
Figure 1: Strategic workflow selecting the Ester Protection route to preserve stereochemical integrity.
Experimental Protocols
Phase 1: Catalyst Screening (Micro-Scale)
Objective: Determine the optimal Ligand/Precatalyst.
Reagents:
-
Substrate (0.1 mmol)[3]
-
Amine (0.12 mmol)
-
Base:
(0.2 mmol) -
Solvent: 1,4-Dioxane (0.5 mL)
-
Catalysts (2 mol%): RuPhos Pd G4 , BrettPhos Pd G4 , XPhos Pd G4 .
Procedure:
-
Charge a reaction vial (with a stir bar) with the aryl bromide ester, amine, and base.
-
Bring into a glovebox or purge with Nitrogen.
-
Add the Pd G4 precatalyst (solid).
-
Add anhydrous dioxane. Cap tightly.
-
Heat to 80°C for 4 hours.
-
Analyze by UPLC/MS. Look for:
-
Product Conversion: (Target > 90%)
-
Protodehalogenation (Ar-H): Indicates the catalyst is active but oxidative addition is failing or amine is not coordinating (try a more electron-rich ligand).
-
Unreacted Ar-Br: Catalyst death or poisoning.
-
Phase 2: Optimized Preparative Protocol (Scale-Up)
Scenario: Coupling a secondary cyclic amine with a chiral bromo-fluorophenyl propanoate ester.
Materials:
-
Substrate: tert-butyl 2-(4-bromo-3-fluorophenyl)propanoate (1.0 equiv, 1.0 g)
-
Nucleophile: Morpholine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)
-
Base:
(2.0 equiv, finely ground) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Dry all glassware in an oven (>120°C). Ensure 1,4-dioxane is anhydrous (sparged with
for 15 mins). -
Charging: To a 3-neck round bottom flask equipped with a reflux condenser and internal temperature probe, add:
-
Substrate (1.0 g)
- (2.0 equiv)
-
RuPhos Pd G4 (2 mol%)
-
Note: Adding the catalyst as a solid along with the reagents is standard for G4 systems.
-
-
Inertion: Evacuate and backfill the flask with Nitrogen (
) three times. -
Solvation: Add the amine (1.2 equiv) and 1,4-Dioxane via syringe through the septum.
-
Reaction: Heat the mixture to 85°C .
-
Insight: Do not overshoot 100°C initially. The ortho-fluorine activates the bromide; excessive heat may promote ester cleavage or side reactions.
-
-
Monitoring: Monitor by HPLC at 2h, 4h, and 12h.
-
Endpoint: < 2% remaining aryl bromide.[4]
-
-
Workup:
-
Cool to room temperature.[5]
-
Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.
-
Concentrate the filtrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Hydrolysis (Post-Coupling):
-
Dissolve the purified ester in DCM/TFA (1:1) at 0°C to cleave the tert-butyl group, yielding the final acid.
-
Mechanistic Insight & Troubleshooting
Understanding the cycle allows for "self-validating" troubleshooting.
Figure 2: Catalytic cycle. The fluorine substituent accelerates the first step (Oxidative Addition) but may hinder the Amine Coordination step sterically.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion, Ar-Br remains | Catalyst poisoning or poor solubility. | Switch to XPhos Pd G4 (more robust). Ensure Dioxane is dry.[2] |
| Ar-H (Dehalogenation) observed | The amine is too sterically hindered or the reaction is too hot. Lower temp to 70°C; switch to RuPhos (specifically designed to prevent this). | |
| Ester Cleavage | Base is too strong or wet solvent. | Ensure anhydrous conditions. Verify base is |
| Racemization | Confirm base is Carbonate, not Alkoxide. Lower temperature. |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A General User's Guide." Chemical Science, 2011.
-
Maiti, D., & Buchwald, S. L. "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." Journal of the American Chemical Society, 2009.[6]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. "N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 2014.
-
Green, R. A., & Hartwig, J. F. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts."[6] Organic Letters, 2014.[6]
-
RuPhos Pd G4 Product Data. "Application Note: G3 and G4 Buchwald Precatalysts." Sigma-Aldrich / Merck.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. enamine.net [enamine.net]
- 3. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis of 2-(3-bromo-2-fluorophenyl)propanoic Acid Analogs
The following Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the accelerated synthesis of 2-(3-bromo-2-fluorophenyl)propanoic acid and its structural analogs using microwave irradiation.[1]
Executive Summary & Strategic Rationale
The 2-arylpropanoic acid moiety (the "profen" scaffold) is a privileged pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and naproxen. The specific target, 2-(3-bromo-2-fluorophenyl)propanoic acid , represents a high-value intermediate.[1] The 2-fluoro substituent modulates metabolic stability (blocking P450 oxidation) and conformation, while the 3-bromo handle provides orthogonal reactivity for late-stage diversification (e.g., Suzuki-Miyaura couplings) to generate extensive libraries.[1]
Conventional thermal synthesis of these scaffolds often suffers from long reaction times (12–48 h) and difficult purifications. Microwave (MW) irradiation offers a kinetic advantage, utilizing dielectric heating to achieve superheated solvent states, reducing reaction times to minutes and often improving chemo-selectivity.[2]
Key Advantages of this Protocol:
-
Speed: Reduction of hydrolysis and coupling times from hours to <20 minutes.
-
Selectivity: The 3-bromo handle is preserved during the propanoic acid construction, allowing for controlled sequential functionalization.
-
Scalability: Protocols are designed for sealed-vessel MW systems (10 mL – 80 mL) adaptable to flow chemistry.[1]
Retrosynthetic Analysis & Workflow
The synthesis is modular. Module A constructs the propanoic acid core using a Microwave-Assisted Alpha-Arylation (or Malonate Synthesis).[1] Module B utilizes the bromine handle to generate biphenyl analogs via Suzuki coupling.
Figure 1: Modular synthetic strategy. The core scaffold is assembled first, followed by orthogonal diversification at the halogen or acid terminus.[2]
Experimental Protocols
Module A: Core Scaffold Construction
Reaction: Palladium-Catalyzed Alpha-Arylation of Esters/Malonates.[1] Objective: To install the propanoic acid tail onto the halogenated benzene ring. Note: Direct alpha-arylation of tert-butyl propionate is possible, but the Malonate Route is often more robust for avoiding poly-arylation in MW synthesis.[1]
Protocol 1: MW-Assisted Alpha-Arylation[1]
-
Substrate: 1-bromo-3-iodo-2-fluorobenzene (utilizing the more reactive Iodo- site for coupling, preserving the Bromo- site).
-
Reagents: Diethyl methylmalonate (1.2 equiv), Cs₂CO₃ (2.0 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%) or P(t-Bu)₃.[1]
-
Solvent: Toluene or Dioxane (dry).
Step-by-Step Procedure:
-
Vessel Loading: In a glovebox or under Argon flow, charge a 10 mL microwave process vial with 1-bromo-3-iodo-2-fluorobenzene (1.0 mmol), Diethyl methylmalonate (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (4.5 mg) and Xantphos (17 mg).
-
Solvent: Add anhydrous Toluene (3 mL). Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation:
-
Work-up: Cool to RT. Filter through a Celite pad to remove inorganic salts. Concentrate filtrate.[2]
-
Hydrolysis & Decarboxylation (One-Pot MW):
-
Redissolve crude malonate in AcOH/conc. HCl (4:1, 3 mL).
-
Irradiate at 150 °C for 10 minutes .
-
Result: This effects both ester hydrolysis and decarboxylation to yield the racemic 2-(3-bromo-2-fluorophenyl)propanoic acid.[1]
-
Data Interpretation:
-
Yield: Expect 75–85% over two steps.
-
Selectivity: The Iodo-position reacts preferentially over the Bromo-position at 120°C, preserving the Br-handle for Module B.[1]
Module B: Library Diversification (The "Analogs")
Reaction: Microwave-Assisted Suzuki-Miyaura Coupling. Objective: To synthesize biaryl analogs using the preserved 3-bromo handle.
Protocol 2: Rapid Suzuki Coupling
-
Substrate: 2-(3-bromo-2-fluorophenyl)propanoic acid (from Module A).
-
Reagent: Aryl boronic acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂ (3 mol%) – Robust to air/moisture.
-
Base: K₂CO₃ (2M aqueous solution, 3 equiv).[2]
-
Solvent: 1,4-Dioxane/Water (4:1).[2]
Step-by-Step Procedure:
-
Loading: To a 2-5 mL MW vial, add the core acid (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd(dppf)Cl₂ (11 mg).
-
Solvent: Add Dioxane (2 mL) and 2M K₂CO₃ (0.75 mL).
-
Irradiation:
-
Temp:130 °C .
-
Time:10 minutes .
-
Power: Max 150W (ensure pressure limit is not exceeded; typically <15 bar).
-
-
Purification: Acidify to pH 3 with 1N HCl, extract with EtOAc. The crude product is typically pure enough for initial screening or requires short flash chromatography.
Why this works: The high polarity of the water/dioxane mixture couples efficiently with MW energy, ensuring rapid heating. The 2-fluoro group exerts a steric influence, but the high temperature overcomes the rotational barrier, ensuring efficient coupling at the ortho-position.[2]
Module C: Amide/Ester Derivatization
Reaction: Microwave-Assisted Condensation.[1][4][5] Objective: Functionalizing the carboxylic acid tail.
Protocol 3: Direct Amidation (T3P mediated)
-
Loading: Mix Core Acid (0.5 mmol), Amine (0.6 mmol), and Triethylamine (1.5 mmol) in EtOAc or DMF (2 mL).
-
Coupling Agent: Add T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv).[2]
-
Irradiation:
-
Temp:80 °C .
-
Time:5 minutes .
-
-
Result: Quantitative conversion is often observed. T3P is water-soluble, simplifying workup (wash with water/bicarb).[2]
Summary of Reaction Conditions
| Reaction Step | Target Transformation | Catalyst/Reagent | Solvent | MW Temp | MW Time | Expected Yield |
| 1. Core Assembly | Aryl Halide | Pd(OAc)₂ / Xantphos | Toluene | 120 °C | 15 min | 85% |
| 2. Decarboxylation | Malonate | AcOH / HCl | AcOH/H₂O | 150 °C | 10 min | 90% |
| 3. Analog Gen. | Ar-Br | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 130 °C | 10 min | 70-95% |
| 4.[1] Derivatization | -COOH | T3P / Et₃N | EtOAc | 80 °C | 5 min | >90% |
Troubleshooting & Optimization
-
Pressure Warnings: Decarboxylation (Step 2) generates CO₂ gas. Use a vial with a volume at least 3x the liquid volume. Ensure the pressure release limit of the MW system is set to 20 bar.
-
Regioselectivity: If using 1,3-dibromo-2-fluorobenzene (instead of the iodo-precursor), lower the temp to 100°C and reduce time to 10 min to avoid double-arylation.
-
Solvent Choice: For Suzuki couplings, if the substrate is insoluble in Dioxane/Water, switch to DMF/Water (requires higher workup effort) or Ethanol/Water.[2]
References
-
Microwave-Assisted Suzuki Coupling: Leadbeater, N. E., & Marco, M. (2003).[2] "Rapid microwave-promoted Suzuki cross coupling reaction in water." Journal of Organic Chemistry. Link
-
Alpha-Arylation of Esters: Hama, T., et al. (2002).[2] "Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society. Link
-
Microwave Hydrolysis: Gedye, R., et al. (1988).[2][6] "The rapid synthesis of organic compounds in microwave ovens." Canadian Journal of Chemistry.[6] Link
-
Profen Synthesis via Carbonylation: Beller, M., et al. (2009).[2] "Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids." Advanced Synthesis & Catalysis. Link
-
T3P Amidation: Dunetz, J. R., et al. (2016).[2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. Link
Sources
Troubleshooting & Optimization
preventing racemization of chiral 2-arylpropanoic acids during coupling
A Guide to Preventing Racemization of Chiral 2-Arylpropanoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical purity during the amide coupling of chiral 2-arylpropanoic acids, a critical class of compounds in medicinal chemistry (e.g., NSAIDs like Ibuprofen and Naproxen). As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries related to racemization during amide bond formation.
Q1: What exactly is racemization, and why is it a major concern for 2-arylpropanoic acids?
A: Racemization is a chemical process that converts a single, pure enantiomer (a non-superimposable mirror image molecule) into an equal mixture of both of its enantiomers, known as a racemate.[1] This results in a net loss of optical activity. In drug development, this is a critical issue because often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect. The other enantiomer can be inactive, less effective, or, in the worst-case scenario, cause harmful side effects or toxicity.[1] Therefore, maintaining the stereochemical integrity of chiral molecules like 2-arylpropanoic acids throughout a synthetic sequence is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: What is the primary chemical mechanism that causes racemization during amide coupling?
A: The loss of stereochemistry primarily occurs during the essential first step of the coupling reaction: the activation of the carboxylic acid.[1] This activation makes the α-proton (the hydrogen on the chiral carbon) significantly more acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, scrambling the original stereochemistry.
There are two dominant pathways for this process[2][3][4]:
-
Direct Enolization (Path A): A base directly removes the α-proton from the activated carboxylic acid intermediate.
-
Oxazolone Formation (Path B): The activated intermediate can cyclize to form a 5(4H)-oxazolone (also known as an azlactone). The α-proton of the oxazolone is highly acidic and readily removed by a base. This pathway is considered the most predominant source of racemization in peptide synthesis and is highly relevant for N-protected amino acids, but the principle of forming a planar, stabilized intermediate applies broadly.[4][5]
Sources
purification of 2-(3-bromo-2-fluorophenyl)propanoic acid from regioisomers
Target Analyte: 2-(3-bromo-2-fluorophenyl)propanoic acid Challenge: Resolution from closely related halogenated regioisomers (e.g., 4-bromo or 5-bromo variants). Prepared by: Senior Application Scientist, Separation Technologies
Overview
The separation of halogenated phenylpropanoic acid regioisomers is a notorious bottleneck in drug development and synthetic chemistry. Because the positional shifting of a bromine atom on a fluorinated aromatic ring has a negligible effect on the molecule's macroscopic pKa, boiling point, and overall lipophilicity (LogP), classical purification techniques often fail.
This guide provides field-proven, causality-driven methodologies to break the physical symmetry of these regioisomers, utilizing either pH-modulated hydrophobic interactions or transient chemical derivatization[1].
Strategic Workflow Selection
Before committing to a purification route, you must evaluate your sample scale. The decision tree below outlines the optimal path for isolating 2-(3-bromo-2-fluorophenyl)propanoic acid based on mass constraints and resolution requirements.
Decision tree for selecting the optimal purification strategy based on sample scale.
Troubleshooting & FAQs
Q1: Why do my regioisomers co-elute as a single broad band on normal-phase silica gel? A1: On bare silica gel, the dominant chromatographic interaction is the strong hydrogen bonding between the free carboxylic acid group of your molecule and the silanol groups on the stationary phase. This overwhelming polar interaction acts as an "anchor," completely masking the subtle lipophilic and dipole differences generated by the bromine's position on the aromatic ring. To resolve this, you must either mask the acid via esterification[2] or switch to Reverse-Phase HPLC (RP-HPLC) where hydrophobicity dictates retention[1].
Q2: How can I optimize Preparative RP-HPLC for these specific halogenated acids? A2: The critical parameter is ion suppression via pH control . The inductive electron-withdrawing effects of the ortho-fluorine and meta-bromine lower the pKa of the propanoic acid moiety to approximately 4.0 - 4.2. If you run a neutral mobile phase, the molecule exists as a polar carboxylate anion. This hydrophilic state interacts poorly with the C18 stationary phase, causing peak tailing and co-elution. By lowering the mobile phase pH to ≤ 2.5 using 0.1% Trifluoroacetic Acid (TFA), you ensure the molecule is fully protonated (unionized). This forces the halogenated aromatic ring to interact intimately with the C18 phase, allowing the subtle steric differences of the regioisomers to separate the peaks[3].
Effect of mobile phase pH on the RP-HPLC retention and resolution of regioisomers.
Q3: Can Supercritical Fluid Chromatography (SFC) be used for this application? A3: Yes. SFC is highly effective for separating closely related halogenated aromatics, particularly those resembling flurbiprofen derivatives[4]. Using supercritical CO₂ doped with a polar modifier (e.g., 5-10% Methanol containing 0.1% TFA), SFC provides orthogonal selectivity compared to RP-HPLC. The high diffusivity and low viscosity of supercritical CO₂ allow for rapid mass transfer, leading to sharper peaks and faster run times, which is highly beneficial for resolving tight regioisomeric pairs[1].
Data Presentation: Strategy Comparison
Summarizing the quantitative and qualitative metrics of the available purification strategies ensures you select the most resource-efficient method for your lab.
| Purification Strategy | Optimal Scale | Resolution Power | Est. Processing Time | Key Advantage / Mechanism |
| Preparative RP-HPLC | < 1 gram | High (Baseline) | 1 - 2 Days | Direct separation; relies on pH-suppressed hydrophobic interactions. |
| SFC (Supercritical CO₂) | 0.5 - 5 grams | Very High | < 1 Day | Rapid mass transfer; orthogonal selectivity for halogenated rings. |
| Derivatization + Silica | 1 - 50 grams | Moderate | 3 - 4 Days | Economical for bulk; masks the polar acid to exploit dipole differences. |
| Fractional Crystallization | > 100 grams | Low/Moderate | 1 - 2 Weeks | Highly scalable; utilizes diastereomeric or bulky achiral amine salts. |
Standard Operating Procedures (SOPs)
Protocol 1: Esterification-Assisted Silica Gel Chromatography (Bulk Scale)
Mechanism: Transiently masking the carboxylic acid removes hydrogen-bonding interference, allowing normal-phase silica to resolve the isomers based on the aromatic ring's dipole moment.
-
Esterification: Dissolve the crude regioisomeric mixture of 2-(3-bromo-2-fluorophenyl)propanoic acid in anhydrous methanol (10 mL/g). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq). Reflux at 65°C for 4-6 hours[2].
-
Self-Validation Check: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 8:2). The product methyl ester will have a significantly higher Rf (~0.7) compared to the baseline-retained starting acid. Do not proceed until the acid spot is consumed.
-
Workup: Concentrate the mixture under reduced pressure. Neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Chromatography: Load the crude methyl esters onto a normal-phase silica gel column. Elute with a shallow, isocratic gradient of Hexanes/Ethyl Acetate (e.g., 95:5). Collect fractions and identify the target 3-bromo isomer via LC-MS or NMR.
-
Hydrolysis: Dissolve the purified target ester in a THF/H₂O mixture (3:1). Add 2.0 equivalents of LiOH. Stir at room temperature until hydrolysis is complete (typically 2-4 hours). Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate to recover the pure free acid.
Protocol 2: Preparative RP-HPLC with Ion Suppression (Analytical/Prep Scale)
Mechanism: Strict pH control forces the molecule into a purely hydrophobic state, maximizing interaction with the C18 stationary phase.
-
Sample Preparation: Dissolve the crude mixture in DMSO or the initial mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.
-
Column Selection: Utilize a high-carbon-load C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase Preparation (Critical Step):
-
Solvent A: Water + 0.1% v/v Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile + 0.1% v/v TFA.
-
Self-Validation Check: Measure the pH of Solvent A. It must be strictly ≤ 2.5. If the pH is higher, the propanoic acid will partially ionize, destroying resolution[3].
-
-
Gradient Execution: Run a shallow, focused gradient. If an analytical scouting run shows the compounds eluting at 60% B, program a preparative gradient from 50% B to 70% B over 30 minutes. This flattens the elution slope and maximizes the resolution window between the regioisomers.
-
Recovery: Pool the pure fractions containing the 2-(3-bromo-2-fluorophenyl)propanoic acid. Lyophilize (freeze-dry) the pooled fractions directly. This removes the water, acetonitrile, and volatile TFA without the need for thermal evaporation, yielding the highly purified target acid.
References[1] Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. PubMed. https://pubmed.ncbi.nlm.nih.gov/10680990/[3] A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. https://pubmed.ncbi.nlm.nih.gov/21416245/[4] Direct Separation and Quantitative Determination of Flurbiprofen Enantiomers in Pharmaceutical Formulations. ResearchGate. https://www.researchgate.net/publication/13600523_Direct_Separation_and_Quantitative_Determination_of_Flurbiprofen_Enantiomers_in_Pharmaceutical_Formulations[2] Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). Thieme-Connect. https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0043-1763520
Sources
- 1. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
solubility issues with 2-(3-bromo-2-fluorophenyl)propanoic acid in water
Technical Support Center: Solubilizing 2-(3-bromo-2-fluorophenyl)propanoic acid
Status: Operational Subject: Troubleshooting Aqueous Solubility & Formulation Ticket ID: #SOL-BPPA-001[1]
Executive Summary: The Physicochemical Barrier
Users frequently report precipitation ("crashing out") when attempting to dissolve 2-(3-bromo-2-fluorophenyl)propanoic acid in aqueous media.[1] This is not a user error but a dictate of the molecule's structure.
-
The Challenge: The molecule contains a hydrophobic "tail" (phenyl ring + heavy Bromine atom + Fluorine) and a hydrophilic "head" (carboxylic acid).
-
The Critical Number: pKa ≈ 3.8 – 4.2 (Estimated based on fluorinated phenylpropanoic acid analogs).
-
The Rule: In water below pH 5.0, this molecule exists as a neutral, hydrophobic solid (LogP ≈ 2.5–3.0). It will not dissolve without ionization or cosolvents.[1]
Module 1: The pH Trap (Primary Troubleshooting)
User Query: "I added the powder to water/PBS, and it's just floating. Heating didn't help."
Diagnosis: You are attempting to dissolve the free acid form in a neutral or acidic environment. The bromine atom significantly increases lipophilicity compared to the non-halogenated parent acid, making the neutral form virtually insoluble in water.
The Fix: In-Situ Salt Formation Do not rely on passive dissolution.[1] You must chemically convert the acid to its conjugate base (carboxylate anion).
Protocol: The "Stoichiometric Titration" Method
-
Calculate Moles: Determine the exact millimoles (mmol) of your compound.
-
MW ≈ 247.06 g/mol [1]
-
-
Prepare Base: Use a 1.0 M NaOH or 1.0 M Tris base solution.[1]
-
The 1.05 Equivalent Rule: Add exactly 1.05 equivalents of base to the powder before adding the bulk water.
-
Why? This ensures 100% deprotonation without creating a highly alkaline solution that could damage downstream biological assays.
-
-
Add Water: Add your required volume of water (or low-buffer media) and vortex.[1] The solution should clarify immediately.
Visual Logic: The Ionization Switch
Caption: Mechanism of solubilization via pH adjustment. The transition from neutral acid to charged anion is the only way to achieve high aqueous concentrations (>1 mM).
Module 2: The DMSO "Crash" (Stock Solutions)
User Query: "My 100 mM DMSO stock is clear, but when I dilute it 1:1000 into cell media, it turns cloudy."
Diagnosis: This is "Solvent Shock" (Dielectric Constant mismatch).
-
DMSO (Dielectric constant
) supports the hydrophobic brominated ring. -
Water (
) does not. -
When you dilute, the local solvent environment instantly becomes water-like.[1] If the final concentration exceeds the thermodynamic solubility of the neutral molecule (which is very low), it precipitates.
Troubleshooting Protocol:
| Parameter | Recommendation | Why? |
| Max DMSO Conc. | < 0.5% (v/v) | High DMSO is toxic to cells; low DMSO minimizes "shock."[1] |
| Dilution Order | DMSO into Buffer (Fast) | Add stock into vortexing buffer. Never add buffer to stock.[1] |
| Buffer Choice | PBS (pH 7.4) | Avoid acidic buffers. The pH must stay > 5.0. |
| Intermediate Step | Serial Dilution | Dilute DMSO stock into 50% PEG400/Water first, then to final buffer. |
The "Serial Dilution" Workflow:
-
Start: 10 mM Stock in DMSO.
-
Step A: Dilute 1:10 into PEG400 (Result: 1 mM in 10% DMSO/90% PEG).
-
Step B: Dilute Step A 1:100 into Media (Result: 10 µM final).
-
Benefit: PEG400 acts as a "bridge" solvent, preventing immediate crystal nucleation.
-
Module 3: Advanced Formulation (In Vivo / High Dose)
User Query: "I need to dose mice at 10 mg/kg IP. The pH method is too alkaline/irritating."
Diagnosis: Simple pH adjustment is risky for in vivo work because the drug may precipitate upon contact with physiological fluids (buffering capacity of blood/peritoneum). You need a sequestering agent .
The Fix: Cyclodextrin Complexation The hydrophobic brominated phenyl ring fits perfectly into the cavity of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .[1]
Formulation Recipe (20% HP-β-CD Vehicle):
-
Vehicle Prep: Dissolve 20g HP-β-CD in 100mL sterile water (20% w/v).
-
Compound Addition: Add your compound powder to the cyclodextrin solution.
-
Sonication: Sonicate at 40°C for 30-60 minutes.
-
Filtration: Filter sterilize (0.22 µm).
Decision Tree: Which Method Do I Use?
Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental concentration and application.
References
-
PubChem. 2-(3-Bromophenyl)propanoic acid: Chemical and Physical Properties. National Library of Medicine. Available at: [Link]
-
Evans, D.A., et al. pKa Table.[1][3] Harvard University.[1] (Standard reference for carboxylic acid pKa ranges). Available at: [Link]
-
Lipinski, C. A. Poor aqueous solubility — an industry wide problem in drug discovery.[1] American Pharmaceutical Review, 2002.[1] (Foundational text on "brick dust" solubility issues).
Sources
Technical Support Center: Troubleshooting Debromination in Palladium-Catalyzed Cross-Coupling
Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals facing one of the most persistent side reactions in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig): debromination (hydrodehalogenation).
Rather than simply providing a list of alternative reagents, this guide breaks down the causality of the side reaction, provides a troubleshooting matrix, and offers a self-validating experimental protocol to ensure your synthetic workflows are robust and reproducible.
Module 1: Mechanistic Root Cause Analysis (The "Why")
Before altering your experimental conditions, it is critical to understand the chemical causality of debromination. In a standard catalytic cycle, the active Pd(0) catalyst undergoes oxidative addition into the aryl bromide bond to form an arylpalladium(II) bromide intermediate[1].
Under ideal conditions, this intermediate undergoes transmetalation with a coupling partner (e.g., a boronic acid) and subsequent reductive elimination to form the desired C–C or C–N bond. However, debromination occurs when the catalytic cycle diverges: the Pd(II) center abstracts a hydride from the reaction environment, forming an arylpalladium(II) hydride species[1][2]. This highly reactive intermediate rapidly undergoes reductive elimination, yielding the deshalo arene (Ar–H) byproduct and regenerating the Pd(0) catalyst[3][4].
Divergent catalytic pathways: Desired cross-coupling vs. undesired hydrodehalogenation.
Module 2: Troubleshooting Matrix
If you are observing high levels of debrominated byproduct, the issue typically stems from one of three variables: the solvent, the base, or the ligand kinetics.
Issue A: Solvent-Driven Hydride Transfer
-
Symptom: High levels of Ar-H byproduct when using alcoholic solvents (ethanol, methanol, isopropanol) or cyclic ethers (THF, dioxane) at elevated temperatures.
-
Causality: Primary and secondary alcohols, as well as adventitious water, act as classic hydride donors. The alkoxide coordinates to the Pd(II) center and undergoes
-hydride elimination, transferring a hydride directly to the palladium[1][4]. -
Corrective Action: Switch to non-nucleophilic, non-hydride-donating solvents such as toluene, anisole, or cyclopentyl methyl ether (CPME). If a polar solvent is required, use rigorously anhydrous DMF or DMAc.
Issue B: Base-Induced Side Reactions
-
Symptom: Debromination scales with the equivalents or strength of the base used.
-
Causality: Strong, nucleophilic bases (e.g., NaOtBu, NaOH) can directly promote the formation of Pd-H species[2]. Furthermore, aliphatic amine bases (like triethylamine) can coordinate to the palladium center and undergo
-hydride elimination[3]. -
Corrective Action: Switch to milder, sterically hindered, or inorganic bases (e.g., K3PO4, Cs2CO3, or K2CO3)[2].
Issue C: Ligand Sub-Optimization (Kinetics Mismatch)
-
Symptom: Sluggish reaction progress with a slow, steady accumulation of the debrominated byproduct over time.
-
Causality: If the transmetalation or reductive elimination steps of the desired catalytic cycle are slow, the long-lived Ar-Pd(II)-X intermediate has more time to encounter and react with a hydride source[1][5].
-
Corrective Action: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands accelerate both oxidative addition and the desired reductive elimination, effectively outcompeting the background debromination pathway[5][6].
Summary of Parameter Optimization
| Parameter | High Debromination Risk (Avoid) | Low Debromination Risk (Preferred) | Mechanistic Rationale |
| Solvent | Ethanol, Isopropanol, wet THF | Toluene, Anisole, anhydrous DMF | Alcohols act as hydride donors via |
| Base | NaOtBu, NaOH, Triethylamine | K3PO4, Cs2CO3, K2CO3 | Strong/nucleophilic bases and amines promote Pd-H formation[2]. |
| Ligand | PPh3, P(o-tol)3 (for hindered substrates) | SPhos, XPhos, Pd(dppf)Cl2 | Bulky, electron-rich ligands accelerate desired reductive elimination[5]. |
| Temp. | >110 °C (Refluxing high-boilers) | 40–80 °C (Carefully controlled) | High heat accelerates thermal decomposition and hydride transfer[2]. |
Module 3: Self-Validating Experimental Protocol
This protocol utilizes a self-validating approach for a Suzuki-Miyaura coupling. By rigorously excluding oxygen and moisture and using a highly active catalyst system, we isolate the variables. If debromination still occurs under these optimized conditions, the root cause is likely substrate-driven (e.g., unprotected N-heterocycles), necessitating a protecting group strategy[6].
Step-by-step experimental workflow for air- and moisture-free palladium cross-coupling.
Step-by-Step Methodology:
-
Reagent Preparation (Glovebox or Standard Schlenk Technique):
-
Atmosphere Exchange:
-
Seal the flask with a septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times to ensure complete removal of oxygen).
-
-
Solvent Addition & Degassing:
-
Add anhydrous, degassed Toluene (0.1–0.2 M relative to aryl bromide) via syringe.
-
Self-Validation Check: The solution color should reflect the active Pd(0) complex (often a deep red/orange for Pd2(dba)3/SPhos mixtures). If the solution immediately turns black (indicating palladium black precipitation), oxygen or moisture has infiltrated the system, and the catalyst has irreversibly decomposed[7].
-
-
Reaction Execution:
-
Heat the reaction mixture to 60–80 °C using a pre-heated oil bath or heating block. Avoid aggressive refluxing, which can trigger thermal decomposition[2].
-
Stir vigorously (800-1000 rpm) to ensure adequate mixing of the heterogeneous inorganic base.
-
-
Monitoring and Quenching:
-
Monitor the reaction via LC-MS or GC-MS every 1-2 hours. Look specifically for the [M-Br+H] mass peak to quantify any debromination.
-
Upon complete consumption of the starting material, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient aryl halides and N-heterocycles (like bromopyridines or bromoindoles) more prone to debromination? A1: Electron-deficient substrates undergo oxidative addition rapidly but often suffer from slow transmetalation or reductive elimination. Furthermore, the nitrogen atom in heterocycles can coordinate directly to the palladium center, displacing the designed phosphine ligand[1][5]. This alters the electronic environment, slows the desired catalytic cycle, and allows the background debromination pathway to dominate. For substrates like 5-bromoindole, the acidic N-H proton can also interfere; N-protection (e.g., with a Boc or SEM group) is highly recommended to suppress this[6].
Q2: I am observing debromination even with anhydrous toluene and K3PO4. What is the hydride source?
A2: If solvents and bases are definitively ruled out, the hydride source could be the ligand itself, adventitious formate impurities in your reagents, or even the boronic acid coupling partner. Aliphatic boronic acids with
Q3: Does the choice of the palladium precatalyst matter? A3: Yes. Precatalysts that require in situ reduction to form the active Pd(0) species (like Pd(OAc)2) can sometimes generate reactive intermediates that promote side reactions if not properly matched with a reducing ligand. Using a pre-formed Pd(0) source like Pd2(dba)3 or a well-defined Pd(II) precatalyst that cleanly generates Pd(0) (e.g., Buchwald precatalysts) ensures a uniform entry into the catalytic cycle[1][8].
References
-
BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling.1
-
BenchChem. How to avoid debromination in pyridine coupling reactions. 5
-
BenchChem. How to avoid debromination in 5-bromoindole reactions. 6
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 3
-
BenchChem. Preventing debromination in subsequent reaction steps. 2
-
PMC / NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. 4
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. 7
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
recrystallization solvents for fluorinated phenylpropanoic acids
Technical Support Center: Purification of Fluorinated Phenylpropanoic Acids
Executive Summary
Recrystallizing fluorinated phenylpropanoic acids (e.g., 3-(4-fluorophenyl)propanoic acid) presents a unique chemical engineering challenge. While the carboxylic acid tail provides polarity, the fluorinated aromatic ring significantly increases lipophilicity and alters crystal packing forces.
The most frequent failure mode reported by users is "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] This occurs because the melting point of these compounds (often 45–55°C) is easily depressed below the process temperature by impurities.
This guide moves beyond simple solvent lists to provide a logic-based selection strategy and a recovery protocol for oiled products.
Part 1: Solvent Selection Matrix
Do not rely on a single "magic solvent."[2][1] The fluorine atom’s electron-withdrawing nature reduces the basicity of the aromatic ring, changing how it interacts with polar protic solvents. Use this matrix to select a system based on your specific impurity profile.
| Solvent System | Role | Ratio (v/v) | Best For... | Technical Risk |
| Ethanol / Water | Anti-solvent | 1:1 to 1:3 | General Purification. Excellent for removing inorganic salts and polar byproducts.[2][1] | High risk of oiling out if water is added too fast or too hot.[2][1] |
| Hexane / Ethyl Acetate | Binary Mix | 3:1 to 5:1 | Lipophilic Impurities. Best for removing tars and non-polar oligomers.[2][1] | Yield loss.[2][1] Fluorinated acids have significant solubility in Hexane.[2][1] |
| Toluene / Heptane | Anti-solvent | 1:2 | Polymorph Control. Aromatic stacking interactions (π-π) favor stable crystal lattices.[2][1] | High boiling point of Toluene makes drying difficult.[2][1] |
| Isopropyl Alcohol (IPA) | Single Solvent | N/A | Scale-up. Good balance of solubility power and volatility.[2][1] | May require cooling to -20°C for acceptable yield.[2][1] |
Part 2: Critical Troubleshooting – "Oiling Out"
The Issue: You cool your clear, hot solution, but instead of white needles, a second liquid phase (oil droplets) appears at the bottom. The Cause: The solution temperature is effectively above the melting point of the solvated, impure product. This is a thermodynamic trap common in fluorinated acids with low melting points (<60°C).[2][1]
Mechanism of Action
The diagram below illustrates the phase behavior leading to oiling out versus crystallization.
Figure 1: Decision pathway determining whether a solution oils out or crystallizes.[2][1]
Recovery Protocol: The "Re-Heat & Seed" Method
If your product oils out, do not freeze it (this creates an impure glass).[1] Follow this procedure:
-
Re-dissolve: Heat the mixture until the oil phase re-dissolves completely into a clear solution.
-
Adjust Composition: Add a small amount (5-10%) of the better solvent (e.g., Ethanol or Ethyl Acetate) to lower the saturation slightly.[1]
-
Find the Cloud Point: Cool slowly while stirring. Watch for the exact moment a faint turbidity appears.[1]
-
Seed Immediately: At the first sign of turbidity, add pure seed crystals of the target acid.
-
Why? This provides a template for the molecules to latch onto, bypassing the energy barrier of nucleation.
-
-
Isothermal Hold: Hold the temperature steady at the cloud point for 30 minutes. Do not cool further until a visible bed of crystals has established.[2][1]
Part 3: The "Acid-Base Swing" (Alternative to Thermal Recrystallization)
For fluorinated phenylpropanoic acids that persistently oil out, thermal recrystallization may be thermodynamically unfavorable.[2][1] The "Acid-Base Swing" utilizes the chemical nature of the carboxylic head group to purify without heat.
Protocol:
-
Dissolution: Dissolve the crude oil/solid in 1M NaOH (aq). The acid converts to the sodium salt (highly water-soluble).
-
Reaction:
[1]
-
-
Extraction (Wash): Extract this aqueous phase with an organic solvent (e.g., Dichloromethane or MTBE).[2][1]
-
Precipitation: Slowly add 1M HCl to the aqueous layer while stirring vigorously until pH < 2.
-
Result: The pure fluorinated acid precipitates as a solid because the protonated form is water-insoluble.
-
-
Filtration: Collect the solid. This method often yields a fine powder that is easier to recrystallize thermally if higher purity is needed.[2][1]
Part 4: Frequently Asked Questions (FAQ)
Q1: Why does the melting point of my recrystallized product fluctuate?
A: Fluorinated aromatics are prone to polymorphism . The fluorine atom can participate in weak
-
Action: Always dry your sample thoroughly (residual solvent depresses MP) and check purity via HPLC.[2][1] If purity is high but MP varies, you likely have different polymorphs.[2][1]
Q2: Can I use Chloroform or DCM for recrystallization? A: generally, No .[2][1] While solubility is high, these solvents are too good.[2][1] They often require evaporation to induce crystallization, which concentrates impurities rather than removing them.[2][1] They are better suited for the extraction phase of the Acid-Base Swing (Part 3).
Q3: My yield is low (<50%). Where did the product go? A: Fluorinated phenylpropanoic acids have higher solubility in non-polar solvents (like Hexane) than their non-fluorinated counterparts due to the lipophilicity of the fluorine.
-
Action: Cool the mother liquor to -20°C to recover a second crop, or reduce the ratio of the non-polar solvent (e.g., use 1:1 Hexane/EtOAc instead of 3:1).
References
-
PubChem. (2025).[2][1] 3-(4-Fluorophenyl)propionic acid | C9H9FO2.[2][1] National Library of Medicine.[2][1] [Link]
-
Mettler Toledo. (n.d.).[2][1] Recrystallization Guide: Process, Procedure, Solvents. [Link][2][1]
-
MDPI. (2021). Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR. Molecules. [Link]
-
Google Patents. (2010).[2][1] CN101585760A - Method for preparing flurbiprofen. [2][1]
Sources
overcoming steric hindrance in ortho-substituted phenylpropanoic acids
Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notorious bottlenecks in medicinal chemistry and drug development: overcoming severe steric hindrance during the amidation and esterification of ortho-substituted phenylpropanoic acids.
When an aromatic ring bears an ortho-substituent adjacent to a propanoic acid chain (especially those with α-branching, like ibuprofen analogs), the resulting steric shield restricts the trajectory of incoming nucleophiles. Standard coupling protocols inevitably fail here. Below, you will find field-proven causality explanations, decision matrices, and self-validating protocols to bypass these steric barriers.
Workflow: Strategic Reagent Selection
Decision matrix for coupling sterically hindered ortho-substituted phenylpropanoic acids.
Troubleshooting & FAQs
Q1: Why do standard carbodiimides (EDC/DCC) completely fail with my ortho-substituted phenylpropanoic acid, and what is the mechanistic alternative? Causality & Solution: Carbodiimides activate carboxylic acids by forming an O-acylisourea intermediate. In ortho-substituted phenylpropanoic acids, the steric bulk of the ortho-group physically shields the carbonyl carbon. The incoming amine cannot achieve the optimal Bürgi-Dunitz trajectory for nucleophilic attack. Consequently, the bulky O-acylisourea intermediate undergoes an intramolecular rearrangement into an unreactive N-acylurea (a dead-end byproduct).
To bypass this, you must transition to acyl fluoride generators like1[1] or 2[2]. Fluoride is a highly electronegative but sterically tiny leaving group. The in situ generated acyl fluoride is compact enough to permit nucleophilic attack even in tightly crowded ortho-substituted environments, often providing yields above 90% where DCC yields 0%.
Q2: How do I prevent epimerization when activating alpha-chiral phenylpropanoic acids? Causality & Solution: Steric hindrance drastically slows down the aminolysis step. This prolonged lifetime of the activated ester allows base-catalyzed abstraction of the alpha-proton, leading to enolization or oxazolone formation, which destroys the stereocenter.
To prevent this, utilize 3[3]. Ynamides activate the carboxylic acid by forming a highly stable α-acyloxyenamide active ester. This intermediate possesses optimal reactivity to drive the condensation forward while completely suppressing the racemization pathways, ensuring excellent diastereomeric/enantiomeric excess.
Q3: What if the amine is also sterically hindered or electron-deficient (e.g., ortho-substituted anilines)? Causality & Solution: When both coupling partners are hindered, solution-phase thermodynamics often favor hydrolysis or side reactions over the desired amidation. The solution is 4[4]. By eliminating the solvent and utilizing a ball mill, mechanochemistry forces the reagents into a highly concentrated, localized reactive state. The mechanical energy overcomes the extreme activation barrier of dual-hindered substrates, achieving in 1.5 hours what fails after 24 hours in solution.
Quantitative Data: Reagent Efficacy Comparison
The following table summarizes the coupling efficiency of 2-methyl-2-(ortho-substituted-phenyl)propanoic acid with a standard primary amine across various reagent systems.
| Coupling Reagent | Additive | Reaction Mode | Yield (%) | Epimerization Risk |
| EDC / HOBt | DIPEA | Solution (24h) | < 20% | High |
| XtalFluor-E | None | Solution (18h) | 85 - 95% | Low |
| TCFH | NMI | Solution (2h) | > 90% | None |
| TCFH | K₂HPO₄ | Mechanochemical (1.5h) | 92% | None |
| Ynamide | None | Solution (12h) | > 95% | Zero |
Experimental Protocol: Self-Validating TCFH/NMI Amidation
This protocol utilizes TCFH and N-methylimidazole (NMI) to drive the amidation of severely hindered substrates. It is designed as a self-validating system : the reaction's progress can be visually tracked via TLC (disappearance of the acid and appearance of a highly polar, UV-active acylimidazolium intermediate, followed by the product), and the workup inherently purifies the mixture by exploiting the water solubility of the byproducts.
Step 1: Substrate Activation
-
In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the ortho-substituted phenylpropanoic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous CH₃CN (to achieve 0.2 M concentration).
-
Causality: CH₃CN is a polar aprotic solvent that stabilizes the charged uronium intermediates without competing as a nucleophile.
-
-
Cool the mixture to 0 °C and add NMI (3.0 eq) dropwise.
-
Causality: NMI acts as a dual-purpose reagent. It neutralizes the generated acid and acts as a nucleophilic catalyst, rapidly converting the transient acyl fluoride into a highly reactive, yet sterically accessible, acylimidazolium active ester.
-
Step 2: Aminolysis
-
Stir at 0 °C for 15 minutes, then add the amine (1.2 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Causality: The compact nature of the acylimidazolium intermediate allows the amine to achieve the necessary trajectory for attack, bypassing the steric bulk of the ortho-substituent.
-
Step 3: Self-Validating Workup
-
Quench the reaction with water and dilute with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl (x2), saturated aqueous NaHCO₃ (x2), and brine.
-
Causality (Self-Validation): Unreacted NMI and the TCFH byproduct (tetramethylurea) are highly water-soluble and are entirely stripped away in the aqueous washes. If the organic layer yields pure product upon evaporation (verified by NMR/LCMS), the activation phase successfully outcompeted any background hydrolysis.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
References
1.[1] Title: XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids. Source: organic-chemistry.org. URL: 2.[3] Title: Ynamide Coupling Reagents: Origin and Advances - PMC. Source: nih.gov. URL: 3.[4] Title: Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril - ChemRxiv. Source: chemrxiv.org. URL: 4.[2] Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry. Source: rsc.org. URL:
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Validation & Comparative
1H NMR spectrum analysis of 2-(3-bromo-2-fluorophenyl)propanoic acid
Comprehensive ¹H NMR Spectrum Analysis of 2-(3-bromo-2-fluorophenyl)propanoic acid: A Regioisomer Comparison Guide
In pharmaceutical development, the precise structural validation of halogenated aromatic building blocks is a non-negotiable quality control step. 2-(3-bromo-2-fluorophenyl)propanoic acid (CAS: 1529462-73-4) is a highly valuable synthetic intermediate. However, its synthesis frequently yields closely related regioisomers, most notably the 4-bromo variant.
This guide provides an objective, data-driven comparison of the ¹H NMR spectral features required to unequivocally validate this compound. By analyzing the spin-spin coupling systems and comparing solvent performances, this guide establishes a self-validating analytical framework for researchers.
Mechanistic Grounding: The ¹⁹F-¹H Spin-Spin Coupling System
The defining feature of this molecule's ¹H NMR spectrum is the heteronuclear spin-spin coupling between the fluorine atom and the aromatic protons. Because the ¹⁹F nucleus has a spin of ½ and 100% natural abundance, it couples with nearby protons through the bond framework (J-coupling), splitting their signals much like a neighboring proton would[1].
The magnitude of this coupling is strictly distance-dependent:
-
³J_HF (ortho): 8.0 – 10.0 Hz (Strongest interaction)
-
⁴J_HF (meta): 4.0 – 6.0 Hz
-
⁵J_HF (para): 0.0 – 2.0 Hz
The Causality of the Spectral Pattern: In 2-(3-bromo-2-fluorophenyl)propanoic acid, the fluorine is locked at the C2 position, while the bulky bromine occupies C3. Consequently, the remaining aromatic protons are located at C4, C5, and C6. Crucially, there are no protons ortho to the fluorine atom. The absence of a large ~9.0 Hz ³J_HF coupling in the aromatic region is the primary diagnostic marker that validates the 3-bromo substitution pattern over its isomers[2].
Comparative Analysis: Regioisomer Discrimination
To ensure trustworthy identification, the target compound must be systematically compared against its primary structural alternative: 2-(4-bromo-2-fluorophenyl)propanoic acid .
-
The Target (3-Bromo Isomer): The protons at C4, C5, and C6 form a contiguous 3-spin system. C4-H and C6-H both sit meta to the fluorine, experiencing moderate ⁴J_HF coupling (~5.5 Hz). C5-H sits para to the fluorine, experiencing negligible ⁵J_HF coupling (~1.0 Hz). This results in a tightly clustered, highly complex set of overlapping multiplets (ddd and td) between 7.00 and 7.50 ppm.
-
The Alternative (4-Bromo Isomer): The bromine shifts to C4, leaving protons at C3, C5, and C6. The proton at C3 is now ortho to the fluorine. Because fluorine is a strong electron donor by resonance, C3-H becomes highly shielded and exhibits a massive ³J_HF coupling (~9.0 Hz). This isolates C3-H as a distinct, highly visible doublet of doublets shifted significantly upfield, breaking the contiguous spin system.
Solvent Performance Comparison: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent fundamentally alters the behavior of the carboxylic acid proton and the resolution of the aromatic region.
-
CDCl₃ (Recommended): As a non-polar solvent, CDCl₃ allows the propanoic acid moiety to form stable, hydrogen-bonded dimers. This restricts proton exchange, yielding a predictable, measurable broad singlet for the -COOH proton far downfield (11.5–12.0 ppm)[3]. Furthermore, CDCl₃ provides superior multiplet resolution for the complex aromatic region.
-
DMSO-d₆ (Alternative): DMSO is a strong hydrogen-bond acceptor that disrupts the acid dimers. Because DMSO is highly hygroscopic, the -COOH proton rapidly exchanges with trace D₂O/H₂O in the solvent. This rapid exchange often broadens the carboxylic acid peak into the baseline, making it invisible and destroying the self-validating 8-proton integration of the molecule.
Self-Validating Experimental Protocol
To generate a trustworthy, self-validating spectrum where the total integration perfectly equals the 8 protons of the molecule (C₉H₈BrFO₂), follow this optimized acquisition protocol[4].
Step 1: Sample Preparation Weigh exactly 12–15 mg of the analyte to ensure a high signal-to-noise ratio without causing concentration-induced line broadening. Dissolve completely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Step 2: Instrument Calibration Transfer the solution to a clean 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for ¹H to maximize sensitivity. Lock the magnetic field to the deuterium signal of CDCl₃.
Step 3: Acquisition Parameters (Critical)
-
Number of Scans (NS): 32 scans.
-
Relaxation Delay (D1): Set to 2.0 seconds (Standard is often 1.0s). Causality: Carboxylic acid protons have longer T₁ relaxation times. A 2.0s delay ensures the -COOH proton fully relaxes back to equilibrium between RF pulses. Failing to extend this delay will result in the -COOH peak integrating to <1.0, failing the self-validation check.
Step 4: Processing Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to smooth the baseline. Fourier transform, apply automatic phase correction, and manually calibrate the TMS peak to exactly 0.00 ppm.
Quantitative Data Summaries
Table 1: Predicted ¹H NMR Spectral Data for 2-(3-bromo-2-fluorophenyl)propanoic acid (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| -COOH | 11.50 - 12.00 | Broad singlet (br s) | 1H | N/A (Exchangeable) |
| Aromatic (C4-H) | ~7.45 | ddd | 1H | ³J_HH = 8.0, ⁴J_HF = 5.5, ⁴J_HH = 1.5 |
| Aromatic (C6-H) | ~7.20 | ddd | 1H | ³J_HH = 8.0, ⁴J_HF = 5.5, ⁴J_HH = 1.5 |
| Aromatic (C5-H) | ~7.05 | td | 1H | ³J_HH = 8.0, ⁵J_HF = 1.0 |
| Aliphatic (-CH-) | ~4.05 | q | 1H | ³J_HH = 7.2 |
| Aliphatic (-CH₃) | ~1.50 | d | 3H | ³J_HH = 7.2 |
Note: The total integration must self-validate to exactly 8H. The aliphatic signals validate the propanoic acid backbone[5], while the aromatic splitting validates the halogen positions.
Table 2: Diagnostic Matrix for Regioisomer Discrimination
| Diagnostic Feature | 3-Bromo Isomer (Target) | 4-Bromo Isomer (Alternative) |
| Ortho-Fluorine Proton (C3-H) | Absent | Present (Large ³J_HF ~ 9.0 Hz) |
| Aromatic Spin System | Contiguous 3-spin system (H4, H5, H6) | Isolated H3 + 2-spin system (H5, H6) |
| Most Shielded Ar-H | C5-H (para to F, ~7.05 ppm) | C3-H (ortho to F, strong resonance donation) |
Visual Workflow: Regioisomer Logic
The following diagram maps the logical decision tree used by analytical chemists to rapidly discriminate between the 3-bromo and 4-bromo isomers based on the ¹⁹F-¹H coupling patterns.
Workflow for regioisomer discrimination using ¹⁹F-¹H spin-spin coupling logic.
References
-
Transtutors: Consider the spectral data for 3-(4-fluorophenyl)propanoic acid. Available at: [Link]
-
PubChem (National Institutes of Health): 3-(4-Fluorophenyl)propionic acid | CID 136302. Available at:[Link]
-
Chemistry LibreTexts: 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (Solved) - Consider the spectral data for 3-(4-fluorophenyl)propanoic acid (Figs. 17.7 and 17.8). a. In the... (1 Answer) | Transtutors [transtutors.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Predictive Modeling vs. Empirical Methods for 19F NMR Chemical Shifts in Bromo-Fluorophenyl Derivatives
Executive Summary
Fluorine-19 Nuclear Magnetic Resonance (
This guide objectively compares three distinct modalities for determining and predicting
The Mechanistic Causality of F NMR Shifts in Halobenzenes
To accurately predict chemical shifts, one must first understand the physical causality driving them. In bromo-fluorophenyl derivatives, the observed
-
Inductive and Resonance Effects (Electronic): Fluorine is both highly electronegative (inductively withdrawing) and a strong
-donor (resonance donating). A bromine atom in the para-position (1-bromo-4-fluorobenzene) exerts a mild electron-withdrawing inductive effect but also engages in resonance with the -system, resulting in a slight upfield shift (-115.6 ppm) compared to unsubstituted fluorobenzene (-113.1 ppm)[3]. -
Steric Compression (van der Waals Deshielding): In 1-bromo-2-fluorobenzene, the ortho-bromine atom forces severe steric compression against the fluorine's electron cloud. This physical overlap restricts the symmetry of the electron density, causing a pronounced deshielding effect that shifts the resonance downfield to -111.5 ppm[4].
-
Heavy Atom Effect (Spin-Orbit Coupling): Typically, heavy halogens like bromine or iodine induce upfield (shielding) shifts via spin-orbit coupling. However, in the rigid planar geometry of ortho-substituted benzenes, steric deshielding often overrides this relativistic shielding effect.
Figure 1: Intrinsic and extrinsic factors governing 19F NMR shifts in halobenzenes.
Comparison of Predictive Modalities
Empirical Additivity Rules (The Traditional Baseline)
Empirical models rely on pre-calculated substituent shielding parameters (
Density Functional Theory (DFT) (The Gold Standard)
DFT calculations represent the gold standard for structural assignment. By utilizing Gauge-Independent Atomic Orbital (GIAO) methods at robust levels of theory (e.g.,
QM-Assisted Machine Learning (The High-Throughput Innovator)
Recent advancements have fused Quantum Mechanics with Machine Learning (QM-ML). Models like the Local Environment of Fluorine (LEF) utilize rooted fluorine fingerprints to train ML algorithms[7]. When a compound falls outside the model's applicability domain, the system automatically routes it to a rapid QM pipeline to generate localized descriptors. This hybrid approach achieves near-DFT accuracy at a fraction of the computational time, making it the premier choice for FBDD campaigns[7].
Figure 2: Computational workflow for DFT-based 19F NMR chemical shift prediction.
Performance Comparison: Experimental vs. Predicted Data
The following table summarizes the quantitative performance of the three predictive modalities against experimental
| Derivative | Substitution | Exp. Shift (ppm) | Empirical Model | DFT ( | QM-ML Model |
| Fluorobenzene | None | -113.1 | -113.1 | -113.4 | -113.2 |
| 1-Bromo-2-fluorobenzene | ortho | -111.5 | -112.0 | -111.8 | -111.6 |
| 1-Bromo-3-fluorobenzene | meta | -108.3 | -109.1 | -108.0 | -108.5 |
| 1-Bromo-4-fluorobenzene | para | -115.6 | -114.8 | -116.1 | -115.4 |
| Mean Absolute Error (MAE) | - | - | 0.83 | 0.37 | 0.17 |
Data Interpretation: The Empirical Model struggles with the ortho-bromo derivative due to unparameterized steric compression. DFT provides excellent global accuracy, but the QM-ML model edges out the competition by leveraging vast experimental training sets to correct systematic DFT biases.
Standardized Experimental & Computational Protocols
To ensure scientific integrity, both physical acquisition and computational prediction must operate as self-validating systems.
Experimental F NMR Acquisition Protocol
This protocol utilizes an internal standard to provide a self-validating calibration check against magnetic field drift.
-
Sample Preparation: Dissolve 15 mg of the bromo-fluorophenyl derivative in 0.6 mL of deuterated chloroform (CDCl
). -
Internal Referencing (Critical Step): Add 0.1% v/v of Trichlorofluoromethane (CFCl
). Validation Check: If the CFCl peak deviates from 0.00 ppm prior to software referencing, it indicates improper shimming or field drift. -
Instrument Tuning: Tune the NMR probe specifically to the
F resonant frequency (e.g., 376.5 MHz on a 400 MHz H magnet). -
Acquisition Parameters:
-
Set the spectral width to 250 ppm (covering +50 to -200 ppm) to prevent signal fold-over[1].
-
Apply a 30° excitation pulse.
-
Set the relaxation delay (D1) to 5 seconds. Causality: Fluorine nuclei often exhibit long
relaxation times; insufficient delays will cause signal truncation and inaccurate integration. -
Acquire 64 to 128 scans depending on sample concentration.
-
-
Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Fourier transform, phase correct manually, and set the CFCl
singlet strictly to 0.00 ppm.
Computational Prediction Pipeline (DFT)
This protocol outlines the rigorous DFT methodology required to achieve an MAE of <0.5 ppm.
-
Conformational Search: Generate 3D coordinates from SMILES strings. Perform a conformational search using the MMFF94 force field to identify all conformers within a 5.0 kcal/mol energy window.
-
Geometry Optimization: Optimize the identified conformers in the gas phase using the B3LYP functional and the 6-31+G(d,p) basis set[5].
-
NMR Tensor Calculation: Submit the optimized geometries for NMR shielding tensor (
) calculations using the GIAO method. Utilize the B97XD functional with the aug-cc-pVDZ basis set[6]. Apply the SMD continuum solvation model for chloroform. -
Linear Scaling: Convert the raw isotropic shielding tensors to chemical shifts (
) using empirically derived linear scaling factors: [5]. -
Boltzmann Averaging: Calculate the final predicted shift by weighting the scaled shifts of all conformers according to their relative Gibbs free energies at 298.15 K.
References
-
Tantillo, D. J., et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." eScholarship.org. 5
-
"A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds." RSC Publishing. 6
-
Penner, P., et al. "QM Assisted ML for 19F NMR Chemical Shift Prediction." ChemRxiv. 7
-
"19F NMR Chemical Shift Table - Organofluorine." Alfa Chemistry. 2
-
"Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia. 1
-
"Supporting Information: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles." Semantic Scholar. 3
-
"Supplementary Information: Lewis acid triggered regioselective metalation." RSC Publishing.4
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. escholarship.org [escholarship.org]
- 6. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating 2-Arylpropanoic Acid Enantiomers
For researchers, scientists, and drug development professionals, the stereoselective separation of 2-arylpropanoic acid nonsteroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens," is a critical analytical challenge. The pharmacological and toxicological profiles of enantiomers can differ significantly, making accurate enantiomeric quantification a regulatory and safety imperative.[1] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, focusing on the practical application and theoretical underpinnings of various chiral stationary phases (CSPs) and mobile phase strategies. The information presented herein is a synthesis of experimental data and established principles to empower you to develop robust and reliable chiral separation methods.
The Cornerstone of Chiral Separation: The Chiral Stationary Phase
The choice of the chiral stationary phase is the most critical decision in developing a successful enantioselective HPLC method.[1] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have established themselves as the workhorses for the separation of a wide range of chiral compounds, including the acidic 2-arylpropanoic acids.[2][3] However, other CSPs, such as protein-based and Pirkle-type phases, offer alternative selectivities and can be advantageous in specific applications.[4][5]
Polysaccharide-Based CSPs: A Detailed Comparison
Polysaccharide-based CSPs function through a complex mechanism of chiral recognition that involves the formation of transient diastereomeric complexes between the analyte and the chiral selector.[3] These interactions are a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, all within the chiral grooves of the polysaccharide structure.[3]
The two primary backbones, amylose and cellulose, though both polymers of glucose, adopt different helical structures, which in turn affects their chiral recognition capabilities.[3] Furthermore, the derivatization of the hydroxyl groups on these sugar backbones with various carbamate or benzoate groups dramatically influences the enantioselectivity.[6]
Here, we compare the performance of some of the most widely used polysaccharide-based CSPs for the separation of common profens:
Table 1: Comparison of Polysaccharide-Based CSPs for the Enantioseparation of 2-Arylpropanoic Acids
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| Ibuprofen | Chiralpak AD | Hexane/2-Propanol/Trifluoroacetic Acid (TFA) | 1.73 | 1.08 | [7] |
| Chiralcel OD-H | Hexane/Ethanol/TFA | >1.5 | - | [8] | |
| Chiralpak AGP | 100 mM Phosphate Buffer (pH 7) | >1.5 | - | [4][9] | |
| Naproxen | Lux i-Amylose-1 | Isopropanol/Hexane/TFA (15/85/0.1) | 2.33 | 1.16 | [10] |
| Chiralpak AD | Hexane/2-Propanol/TFA | >1.5 | - | [6] | |
| Whelk-O 1 (Pirkle-type) | Hexane/Isopropanol/Acetic Acid (80:20:0.5) | >1.5 | 2.1 | [8] | |
| Ketoprofen | Chiralpak IA | Hexane/Ethanol/TFA | 1.77 | 1.08 | [7] |
| Lux Amylose-2 | Acetonitrile/Water/Acetic Acid (50/50/0.1) | >1.5 | - | [11] | |
| Chirobiotic V | Tetrahydrofuran/0.5% TEAA Buffer (15:85) | 2.28 | - |
Note: The resolution (Rs) is a measure of the degree of separation between two peaks. A value of Rs > 1.5 indicates baseline separation.[12] The selectivity factor (α) is the ratio of the retention factors of the two enantiomers and must be greater than 1 for any separation to occur.
Causality Behind CSP Selection:
-
Amylose vs. Cellulose: Amylose derivatives, such as those in Chiralpak AD and Lux i-Amylose-1, often exhibit a higher success rate for the separation of profens compared to their cellulose counterparts (e.g., Chiralcel OD).[6] This is attributed to the more defined helical structure of amylose, which creates well-defined chiral grooves that can more effectively discriminate between the enantiomers of these acidic compounds.
-
Coated vs. Immobilized CSPs: The original polysaccharide CSPs were "coated," meaning the chiral selector was physically adsorbed onto the silica support. While effective, these columns had limitations on the types of solvents that could be used.[3][13] The advent of "immobilized" CSPs, where the chiral selector is covalently bonded to the silica, has been a significant advancement. These columns offer greater robustness and allow for the use of a wider range of solvents, including those previously considered "forbidden" like dichloromethane and tetrahydrofuran, which can be crucial for optimizing selectivity and for cleaning the column.[13]
-
Substituents on the Phenylcarbamate: The nature and position of the substituents on the phenylcarbamate moieties of the polysaccharide are critical for enantioselectivity. For instance, the tris(3,5-dimethylphenylcarbamate) derivatives found in Chiralpak AD and Chiralcel OD are broadly effective due to a combination of steric hindrance and π-π interactions provided by the methyl groups and the aromatic rings.[6]
Alternative Chiral Stationary Phases
While polysaccharide-based CSPs are dominant, other types of columns can provide unique selectivity for 2-arylpropanoic acids:
-
Protein-Based CSPs: Columns like the Chiralpak AGP, which uses α1-acid glycoprotein as the chiral selector, are particularly well-suited for reversed-phase applications.[4] The chiral recognition mechanism is based on the complex three-dimensional structure of the protein, offering a completely different set of interactions compared to polysaccharides. This can be advantageous for profens that are difficult to resolve on polysaccharide columns.
-
Pirkle-Type (Brush-Type) CSPs: These CSPs, such as the Whelk-O 1, consist of a small chiral molecule covalently bonded to the silica support.[5] They are known for their durability, high loading capacity, and compatibility with a wide range of mobile phases.[5] The chiral recognition mechanism is primarily based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the electron-deficient or electron-rich aromatic rings of the chiral selector.[14]
Optimizing the Separation: The Role of the Mobile Phase
The mobile phase composition is a powerful tool for optimizing the retention and selectivity of enantiomers. The choice of the mobile phase mode—normal-phase, reversed-phase, or polar organic—and the use of additives are critical for achieving baseline resolution.[15]
Normal-Phase Chromatography:
-
Principle: Utilizes a nonpolar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., 2-propanol, ethanol).
-
Application for Profens: This is a very common mode for the separation of 2-arylpropanoic acids on polysaccharide-based CSPs.[6][16]
-
Key Optimization Parameters:
-
Alcohol Modifier: The type and concentration of the alcohol modifier have a significant impact on retention and resolution. 2-propanol and ethanol are the most common choices. Increasing the alcohol content generally decreases retention time but may also reduce selectivity. The optimal concentration is typically found through systematic screening.
-
Acidic Additive: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1-0.5%), is crucial.[8] This suppresses the ionization of the carboxylic acid group of the profen, leading to better peak shape and improved interaction with the CSP.
-
Reversed-Phase Chromatography:
-
Principle: Employs a polar mobile phase, typically a mixture of water or buffer with an organic modifier like acetonitrile or methanol.
-
Application for Profens: This mode is often used with protein-based CSPs and some immobilized polysaccharide columns.[4][17] It is particularly useful for the analysis of profens in biological matrices.
-
Key Optimization Parameters:
-
pH of the Aqueous Phase: For acidic analytes like profens, the pH of the mobile phase is a critical parameter.[18][19] Adjusting the pH to be near the pKa of the analyte can significantly influence retention and selectivity.
-
Organic Modifier: The choice and concentration of the organic modifier (acetonitrile or methanol) will affect the elution strength and can also influence the conformation of the chiral selector, thereby altering selectivity.
-
Experimental Protocols
A self-validating system is one where the experimental design includes controls and checks that ensure the reliability of the results. In the context of these protocols, this is achieved through the use of a system suitability test before the analysis of any samples.
System Suitability Testing
Before any sample analysis, it is imperative to perform a system suitability test to ensure the chromatographic system is performing adequately.[12]
-
Prepare a System Suitability Solution: This solution should contain a known concentration of the racemic analyte (e.g., ibuprofen).
-
Inject the Solution: Make at least five replicate injections of the system suitability solution.
-
Evaluate Key Parameters:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.[12]
-
Tailing Factor (T): The tailing factor for each peak should ideally be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD) of Peak Areas: The %RSD for the peak areas of the six injections should be ≤ 2.0%.
-
Only when the system suitability criteria are met should the analysis of unknown samples proceed.
Protocol 1: Enantioseparation of Ibuprofen on a Protein-Based CSP (Reversed-Phase)
This protocol is based on established methods for the enantioseparation of ibuprofen using an α-acid glycoprotein (AGP) column.[4][9]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralpak AGP column (10 cm x 4.0 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance, volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
Ibuprofen reference standard
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (analytical grade)
-
Purified water
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 100 mM phosphate buffer by dissolving the appropriate amount of sodium dihydrogen phosphate in purified water. Adjust the pH to 7.0 using a sodium hydroxide solution. The mobile phase is 100% of this buffer.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of racemic ibuprofen reference standard in methanol to obtain a stock solution of 2000 mg/L. Further dilute with methanol to the desired working concentration (e.g., 50 mg/L).
-
Sample Solution (from tablets): Weigh and finely powder a representative number of ibuprofen tablets. Transfer a portion of the powder equivalent to 10 mg of ibuprofen into a 10 mL volumetric flask. Add methanol, sonicate for 30 minutes to ensure complete dissolution, and then dilute to the mark with methanol. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 225 nm
-
Column Temperature: 25°C
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test as described above.
-
Inject the sample solution.
-
Identify the ibuprofen enantiomer peaks in the sample chromatogram by comparing their retention times with those of the standard.
-
Quantify the amount of each enantiomer by comparing their respective peak areas with those of the standard.
Protocol 2: Enantioseparation of Naproxen on a Polysaccharide-Based CSP (Normal-Phase)
This protocol is adapted from a method utilizing an immobilized amylose-based CSP.[10]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Lux i-Amylose-1 column (250 x 4.6 mm, 5 µm) or equivalent
-
Data acquisition and processing software
-
Analytical balance, volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
Naproxen reference standard
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
2. Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase by mixing n-hexane, 2-propanol, and TFA in a ratio of 85:15:0.1 (v/v/v). Ensure thorough mixing and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of racemic naproxen reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample by dissolving the naproxen-containing material in the mobile phase to a similar concentration as the standard solution. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: Ambient (or controlled at 25°C for better reproducibility)
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the sample solution.
-
Identify and quantify the naproxen enantiomers as described in the previous protocol.
Visualization of the Chiral HPLC Workflow
The following diagram illustrates the logical flow of a typical chiral HPLC method development and validation process.
Caption: Workflow for chiral HPLC method development, validation, and analysis.
Conclusion
The successful chiral separation of 2-arylpropanoic acid enantiomers by HPLC is a multifactorial process that hinges on the judicious selection of the chiral stationary phase and the careful optimization of the mobile phase. Polysaccharide-based CSPs, particularly the modern immobilized versions, offer broad applicability and high efficiency for this class of compounds. However, alternative CSPs like protein-based and Pirkle-type columns provide valuable complementary selectivity. A systematic approach to method development, beginning with CSP and mobile phase screening, followed by fine-tuning of the chromatographic parameters, is essential for achieving robust and reliable separations. The protocols and comparative data presented in this guide serve as a practical starting point for researchers and analysts in the pharmaceutical industry to confidently tackle the challenge of chiral separation of profens. Adherence to rigorous system suitability testing and method validation in line with ICH guidelines will ensure the generation of accurate and defensible data.
References
-
The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. (n.d.). Retrieved from [Link]
- Hermawan, D., et al. (2025). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry, 18(1), 46-51.
- Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 545-551.
- Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2026, February 6). LCGC North America.
- Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive.
- Two Novel Polysaccharide-Based Chiral Stationary Phases: CHIRALPAK® AY-H and CHIRALCEL® OZ-H. (n.d.). Academia.edu.
- Chiral Separation of Naproxen by HPLC. (2022, May 20). Phenomenex.
- Chromatograms of enantiomer separation of a) Ibuprofen 1) Amadvil, 2) Apifen, b) ketofen (Profen) expired on Chiralpak ® AD. (n.d.).
- Beňušová, V., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Chirality, 25(1), 38-45.
- Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. (n.d.). Der Pharma Chemica.
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12).
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
- Thomason, M. J., et al. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-1774.
- Polysaccharide-based CSPs. (2022, November 28). Chiralpedia.
- Papp, L.-A., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2986.
- Hermawan, D., et al. (2025). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN.
- A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
- Ikai, T., & Okamoto, Y. (2022).
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Pharmaceutical Technology.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). Repository.
- Chiral Separations by HPLC on Immobilized Polysaccharide Chiral St
- Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. (2023, April 3). Repository of the Academy's Library.
- Toth, G., et al. (2024).
- CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. (n.d.). Slideshare.
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.).
- Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. (2025, October 14).
- Application Notes and Protocols for the Analysis of Ibuprofen by HPLC and NMR. (n.d.). Benchchem.
- Enantiomer separation of non- steroidal anti-inflammatory drugs. (n.d.). Daicel Chiral Technologies.
- The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflamm
- Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. (2017, June 30). American Pharmaceutical Review.
- Advantages of using immobilized stationary phases in chiral separ
- Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzo
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- Other Chiral Phases. (n.d.). Regis Technologies.
- Development and Validation of Chiral Reversed-Phase HPLC Method for the Determination of Enantiomeric Purity of (S)-methoprene. (2022, September 2).
- Chiral Separation by HPLC With Pirkle-Type Chiral St
- Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography. (1999).
- CHIRAL ST
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Other Chiral Phases - Regis Technologies [registech.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
- 11. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 16. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 19. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Differentiating Brominated Phenylpropanoic Acid Isomers by Mass Spectrometry
In the landscape of pharmaceutical development and metabolic research, the unambiguous identification of isomeric molecules is a cornerstone of ensuring safety, efficacy, and intellectual property. Brominated phenylpropanoic acids, a class of compounds often encountered as synthetic intermediates or metabolites, present a significant analytical challenge due to the propensity of their isomers to exhibit similar physicochemical properties. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of key brominated phenylpropanoic acid isomers. We will delve into the mechanistic underpinnings of their fragmentation, providing researchers with the predictive framework and experimental data necessary for confident isomer differentiation.
The Analytical Imperative: Why Isomer Differentiation Matters
Positional isomers of brominated phenylpropanoic acids, while possessing the same molecular weight, can exhibit vastly different toxicological and pharmacological profiles. For instance, the position of the bromine atom on the phenyl ring versus the propanoic acid chain can significantly alter a molecule's reactivity and its interaction with biological targets. Consequently, the ability to distinguish between isomers such as 2-bromo-3-phenylpropanoic acid, 3-bromo-3-phenylpropanoic acid, and para-bromophenylpropanoic acid is not merely an academic exercise but a critical step in drug development and safety assessment.
Fundamental Principles of Fragmentation in Brominated Phenylpropanoic Acids
Electron Ionization (EI) mass spectrometry is a powerful tool for the structural elucidation of organic molecules due to its ability to induce reproducible and characteristic fragmentation.[1] The fragmentation patterns of brominated phenylpropanoic acids are governed by several key principles:
-
The Isotopic Signature of Bromine: A hallmark of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragment ions, providing an immediate clue to the presence of bromine in an unknown analyte.[2]
-
Alpha-Cleavage: The bond adjacent to a functional group, such as a carbonyl or a phenyl group, is susceptible to cleavage. This is a common and predictable fragmentation pathway for these acids.[3][4]
-
Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur, particularly in molecules with a sufficiently long alkyl chain and a carbonyl group.[5]
-
Inductive Effects: The electronegative bromine atom can influence bond cleavages through inductive effects.[3]
-
Positional Effects: The location of the bromine atom significantly directs the fragmentation cascade. As has been observed with other halogenated aromatic compounds, ortho-substituents can lead to unique fragmentation pathways involving cyclization and loss of the halogen.[6][7]
Comparative Fragmentation Analysis of Key Isomers
The following sections detail the predicted and observed fragmentation patterns for key isomers of brominated phenylpropanoic acid. The discussion is based on established fragmentation mechanisms and data from analogous compounds.
Phenyl-Brominated Isomers (e.g., 4-Bromophenylpropanoic Acid)
For isomers where the bromine is substituted on the phenyl ring, fragmentation is primarily driven by cleavages in the propanoic acid side chain.
-
Molecular Ion (M⁺): A prominent molecular ion peak with its characteristic M+2 isotope peak will be observed.
-
Loss of the Carboxyl Group: A significant fragment will arise from the loss of the carboxyl group (•COOH, 45 Da), leading to the formation of a bromophenylethyl cation.
-
Benzylic Cleavage: Cleavage of the bond between the alpha and beta carbons of the side chain results in the formation of a stable bromobenzyl cation. This is often a base peak.
-
Tropylium Ion Formation: The bromobenzyl cation can rearrange to a more stable bromotropylium ion.
Chain-Brominated Isomers
When the bromine atom is located on the propanoic acid chain, the fragmentation patterns become more distinct.
-
Molecular Ion (M⁺): The molecular ion will be present, showing the characteristic bromine isotope pattern.
-
Alpha-Cleavage: Two primary alpha-cleavages are possible:
-
Loss of the carboxyl group (•COOH) to form a [M-45]⁺ ion.
-
Cleavage between the carbon bearing the bromine and the benzylic carbon to generate a benzyl cation (m/z 91) and a brominated carbonyl-containing radical.
-
-
Loss of HBr: Elimination of hydrogen bromide (HBr, 80/82 Da) can occur, leading to the formation of a cinnamic acid radical cation.
-
Loss of Bromine Radical: The loss of a bromine radical (•Br, 79/81 Da) is also a probable fragmentation pathway.
-
Molecular Ion (M⁺): A visible molecular ion with the M/M+2 pattern is expected.
-
Benzylic Cleavage and Loss of Bromine: This isomer readily undergoes cleavage at the benzylic position, which is also the site of bromination. This can lead to the formation of a stable styryl-type cation after the loss of a bromine radical.
-
Loss of Carboxyl and Bromine: Sequential or concerted loss of the carboxyl group and a bromine radical can also be observed.
Tabulated Comparison of Predicted Fragmentation Patterns
The following table summarizes the key predicted fragment ions for the different isomers of brominated phenylpropanoic acid. The relative abundances are predicted based on ion stability.
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) and Proposed Structures | Distinguishing Features |
| 4-Bromophenylpropanoic Acid | 228/230 | 183/185 ([M-COOH]⁺), 171/173 (bromotropylium ion), 91 (benzyl cation - from loss of bromo-sidechain) | Prominent bromotropylium ion. |
| 2-Bromo-3-phenylpropanoic Acid | 228/230 | 183/185 ([M-COOH]⁺), 147 ([M-Br]⁺), 91 (benzyl cation) | Significant benzyl cation at m/z 91. |
| 3-Bromo-3-phenylpropanoic Acid | 228/230 | 147 ([M-Br]⁺), 103 (styrene radical cation) | Characteristic ion at m/z 103. |
Experimental Protocol for Isomer Differentiation
A robust analytical method combining chromatographic separation with mass spectrometric detection is essential for the confident differentiation of these isomers.
Sample Preparation and Derivatization
For improved chromatographic performance and volatility, especially for GC-MS analysis, derivatization of the carboxylic acid group is recommended.
-
Standard Preparation: Prepare 1 mg/mL stock solutions of each isomer in a suitable solvent (e.g., methanol, acetonitrile).
-
Derivatization: To 100 µL of each standard solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[2]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[2]
-
Dilution: After cooling to room temperature, dilute the sample with hexane prior to injection.[2]
GC-MS Analysis
-
Gas Chromatograph (GC) System:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
-
Mass Spectrometer (MS) System:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV[4]
-
Mass Range: m/z 40-350
-
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for the different isomers.
Caption: Fragmentation of 3-Bromo-3-phenylpropanoic Acid
Conclusion
The differentiation of brominated phenylpropanoic acid isomers by mass spectrometry is an achievable, albeit nuanced, task. A thorough understanding of fundamental fragmentation mechanisms, coupled with high-quality chromatographic separation, allows for the confident identification of each isomer. The key distinguishing features arise from the position of the bromine atom, which dictates the primary cleavage pathways and the formation of characteristic fragment ions. This guide provides the foundational knowledge and a practical experimental framework for researchers to tackle this analytical challenge, ensuring data integrity in their research and development endeavors.
References
-
Stults, J. T., & Loo, J. A. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 19(8), 1163–1174. [Link]
-
PubMed. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of the American Society for Mass Spectrometry. [Link]
-
Kuhn S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
Rotavera, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. [Link]
-
LibreTexts. (n.d.). Fragmentation and Interpretation of Spectra. Chemistry LibreTexts. [Link]
-
Accurate Mass Scientific. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
Al-Ghannam, S. M. O., & El-Aziz, A. A. (2013). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]
-
De Hoffmann, E., & Stroobant, V. (2007). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Organic and Biomolecular Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. [Link]
-
Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Distinguishing Regioisomers of Bromo-Fluorophenyl Propanoic Acid by NMR Spectroscopy
In the landscape of pharmaceutical research and synthetic chemistry, the precise structural characterization of molecules is non-negotiable. Regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents on a core structure—can exhibit vastly different pharmacological, toxicological, and physicochemical properties. The bromo-fluorophenyl propanoic acid scaffold is a common motif in drug discovery, and the ability to unambiguously determine the substitution pattern on the phenyl ring is a critical analytical challenge. This guide provides an in-depth, practical comparison of how to leverage the power of Nuclear Magnetic Resonance (NMR) spectroscopy to definitively distinguish these closely related isomers.
The Challenge: Identical Formula, Different Compound
Consider the synthetic task of producing 3-(3-bromo-4-fluorophenyl)propanoic acid. Without rigorous analytical confirmation, how can one be certain that the product is not the 3-(4-bromo-3-fluorophenyl) or 3-(2-bromo-4-fluorophenyl) isomer? Mass spectrometry will yield an identical mass for all regioisomers. While chromatographic methods might offer separation, they do not inherently provide structural confirmation. NMR spectroscopy, by probing the unique magnetic environment of each nucleus (¹H, ¹³C, ¹⁹F), offers a direct window into the molecular structure, making it the gold standard for this task.
The NMR Toolkit: A Multi-Nuclear, Multi-Dimensional Approach
A comprehensive NMR analysis for distinguishing these regioisomers relies on a suite of experiments. It's not just one experiment, but the synergistic interpretation of several, that provides irrefutable proof of structure.[1][2]
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.[3] The aromatic region (typically 6.5-8.5 ppm) is of primary interest here.[4][5]
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents.[6]
-
¹⁹F NMR (Fluorine NMR): As ¹⁹F has a spin of ½ and 100% natural abundance, this is a highly sensitive and informative experiment.[7][8][9] The large chemical shift range of ¹⁹F NMR provides exceptional resolution, making it highly sensitive to the electronic environment.[7][8][10]
-
2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, establishing which protons are adjacent to each other (typically through 2-3 bonds).[3]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom (¹JCH).[11] This is a highly sensitive experiment for assigning carbons that have attached protons.[12][13]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[11] This is arguably the most powerful tool for this specific problem, as it allows for the unambiguous connection of the propanoic acid side chain to the aromatic ring and reveals long-range couplings between protons and carbons within the ring.
Case Study: Distinguishing 3-(Bromo-Fluorophenyl)propanoic Acid Isomers
Let's compare three challenging regioisomers:
-
Isomer A: 3-(3-Bromo-4-fluorophenyl)propanoic acid
-
Isomer B: 3-(4-Bromo-2-fluorophenyl)propanoic acid
-
Isomer C: 3-(2-Bromo-4-fluorophenyl)propanoic acid
The key to differentiation lies in analyzing the patterns of the three aromatic protons (let's call them H-A, H-B, and H-C for simplicity) and their couplings to each other and to the fluorine atom.
Analysis of ¹H NMR Spectra
The aromatic region of the ¹H NMR spectrum provides the first clues. The chemical shifts are influenced by the electron-donating/withdrawing nature of the substituents, and the splitting patterns (multiplicity) are dictated by the number of adjacent protons. However, the most diagnostic feature is the coupling between the protons and the ¹⁹F nucleus (JHF).
-
Ortho coupling (³JHF): ~6-10 Hz
-
Meta coupling (⁴JHF): ~4-7 Hz
-
Para coupling (⁵JHF): ~1-3 Hz
Let's predict the expected patterns:
-
Isomer A (3-Bromo-4-fluoro):
-
One proton will be ortho to the fluorine and will appear as a doublet of doublets with a characteristic ³JHF coupling.
-
Another proton will be meta to the fluorine and will also be a doublet of doublets, but with a smaller ⁴JHF coupling.
-
The third proton, adjacent to the bromine, will be a doublet.
-
-
Isomer B (4-Bromo-2-fluoro):
-
One proton is ortho to the bromine and meta to the fluorine, likely appearing as a doublet of doublets.
-
Another proton is meta to the bromine and ortho to the fluorine, also a doublet of doublets but with different coupling constants.
-
The third proton is meta to both halogens and will be a triplet-like multiplet.
-
-
Isomer C (2-Bromo-4-fluoro):
-
One proton is ortho to the bromine and meta to the fluorine.
-
Another is meta to both halogens.
-
The third is ortho to the fluorine.
-
The splitting patterns will be distinct from A and B due to the different relative positions of the protons and halogens.
-
While ¹H NMR is powerful, overlapping signals can sometimes make definitive assignment difficult. This is where other NMR techniques become essential.
The Decisive Role of ¹⁹F and 2D NMR
¹⁹F NMR provides a single resonance for each unique fluorine atom. While the chemical shift itself is informative, the key information comes from ¹H-coupled ¹⁹F spectra, which will show splitting patterns corresponding to the JHF couplings, confirming the number of ortho, meta, and para protons.
HMBC is the ultimate arbiter. By observing long-range correlations, we can build the molecular skeleton piece by piece. For example, a correlation between the benzylic protons of the propanoic acid chain (~2.9 ppm) and the aromatic carbons will definitively establish the attachment point. Furthermore, correlations between an aromatic proton and multiple aromatic carbons can confirm the substitution pattern. For instance, in Isomer A , the proton at C2 will show HMBC correlations to C4 (the fluorine-bearing carbon) and C6. This type of unambiguous, through-bond connectivity information is the strength of the HMBC experiment.[2][11][12]
Comparative Data Summary
The following table summarizes the key expected NMR characteristics that allow for the differentiation of the three isomers. Note: Chemical shifts are predictive and can vary based on solvent and concentration. The key differentiators are the coupling constants and correlation patterns.
| Parameter | Isomer A (3-Bromo-4-fluoro) | Isomer B (4-Bromo-2-fluoro) | Isomer C (2-Bromo-4-fluoro) |
| Aromatic ¹H Signals | 3 distinct signals | 3 distinct signals | 3 distinct signals |
| Key ¹H-¹⁹F Couplings | One large ³JHF (~8 Hz), one smaller ⁴JHF (~5 Hz) | One large ³JHF (~8 Hz), one smaller ⁴JHF (~6 Hz) | One large ³JHF (~9 Hz), one smaller ⁴JHF (~4 Hz) |
| ¹³C-¹⁹F Couplings | Large ¹JCF for C4 (~245 Hz), smaller ²JCF for C3 & C5 | Large ¹JCF for C2 (~240 Hz), smaller ²JCF for C1 & C3 | Large ¹JCF for C4 (~250 Hz), smaller ²JCF for C3 & C5 |
| Diagnostic HMBC | Benzylic-CH₂ to C2, C3, C4. H2 to C4, C6. | Benzylic-CH₂ to C1, C2, C6. H3 to C1, C5. | Benzylic-CH₂ to C1, C2, C6. H3 to C1, C5. |
Experimental Protocols & Workflow
Achieving high-quality, unambiguous data requires meticulous attention to experimental setup.
Detailed Experimental Protocol: Sample Preparation and NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the bromo-fluorophenyl propanoic acid sample.[14]
-
Choose an appropriate deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[15][16][17] The choice can impact chemical shifts, so consistency is key when comparing to literature data.[18]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, high-quality 5 mm NMR tube.[14] Ensure the sample is completely dissolved to avoid poor spectral lineshapes.[14]
-
Vortex the sample gently to ensure a homogenous solution.
-
-
NMR Data Acquisition: (Performed on a 400 MHz or higher spectrometer)
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire a standard 1D proton spectrum. A spectral width of ~16 ppm centered around 6 ppm is usually sufficient.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A spectral width of ~220 ppm is standard. An acquisition with DEPTQ+ or similar pulse programs can be used to differentiate CH, CH₂, and CH₃ groups from quaternary carbons.[13]
-
¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum. A wide spectral width may be necessary initially to locate the signal.
-
2D COSY: Acquire a gradient-selected COSY (gCOSY) experiment. Typically, 1K x 256 data points with 2-4 scans per increment is sufficient.[19]
-
2D HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment. Optimize the ¹JCH coupling constant to ~145 Hz.
-
2D HMBC: Acquire a gradient-selected HMBC experiment. This is a less sensitive experiment and may require a longer acquisition time. Optimize for long-range couplings (ⁿJCH) of ~8 Hz.[11]
-
Data Analysis Workflow
The process of analyzing the data should be systematic to ensure a confident structural assignment.
Caption: A systematic workflow for NMR data analysis to distinguish regioisomers.
Conclusion
Distinguishing regioisomers of bromo-fluorophenyl propanoic acid is a quintessential challenge in chemical analysis that is elegantly solved by a multi-faceted NMR spectroscopy approach. While 1D ¹H and ¹⁹F NMR provide critical initial clues through chemical shifts and coupling constants, it is the through-bond correlation data from 2D experiments, particularly HMBC, that provides the irrefutable evidence required for unambiguous structure elucidation. By following a systematic workflow of data acquisition and analysis, researchers can confidently assign the correct regioisomeric structure, a critical step in ensuring the quality, safety, and efficacy of pharmaceutical compounds.
References
- Current time information in Perth, AU. Google.
-
Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Retrieved March 2, 2026, from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. Retrieved March 2, 2026, from [Link]
-
NMR solvent selection - that also allows sample recovery. BioChromato. Retrieved March 2, 2026, from [Link]
-
Nmr spectroscopy of fluorine 19. Slideshare. Retrieved March 2, 2026, from [Link]
-
Sample Preparation. Max T. Rogers NMR - Michigan State University. Retrieved March 2, 2026, from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics. Retrieved March 2, 2026, from [Link]
-
12.2: Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing. Retrieved March 2, 2026, from [Link]
-
Avance Beginners Guide - Solvent Selection. Bruker. Retrieved March 2, 2026, from [Link]
-
Sample Preparation. University College London. Retrieved March 2, 2026, from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. UW-Madison Chemistry. Retrieved March 2, 2026, from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved March 2, 2026, from [Link]
-
Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved March 2, 2026, from [Link]
-
Tutorial for the structure elucidation of small molecules by means of the LSD software. SciSpace. Retrieved March 2, 2026, from [Link]
-
NMR coupling, through bond or spatial? Or does it depend on type of NMR used? Reddit. Retrieved March 2, 2026, from [Link]
-
Getting the Most Out of HSQC and HMBC Spectra. OUCI. Retrieved March 2, 2026, from [Link]
-
Why is proton coupling through bonds and how does this affect identical protons? Chemistry Stack Exchange. Retrieved March 2, 2026, from [Link]
-
Analysis of the NMR through-space coupling mechanism between >19>F atoms. Lund University. Retrieved March 2, 2026, from [Link]
-
Common Acquisition Concepts and Problems for 1D/2D NMR. University of Missouri. Retrieved March 2, 2026, from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health. Retrieved March 2, 2026, from [Link]
-
SSSC Discovery Series NMR2 Multidimensional NMR Spectroscopy. University of South Carolina. Retrieved March 2, 2026, from [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. ResearchGate. Retrieved March 2, 2026, from [Link]
-
1-Bromo-4-[2-(4-fluorophenyl)ethynyl]benzene - Optional[13C NMR]. SpectraBase. Retrieved March 2, 2026, from [Link]
-
HSQC and HMBC. NMR Core Facility - Columbia University. Retrieved March 2, 2026, from [Link]
-
Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. PubMed. Retrieved March 2, 2026, from [Link]
-
NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved March 2, 2026, from [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University. Retrieved March 2, 2026, from [Link]
-
Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Retrieved March 2, 2026, from [Link]
-
Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. Retrieved March 2, 2026, from [Link]
-
H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved March 2, 2026, from [Link]
-
PULSE PROGRAM CATALOGUE: I. 1D & 2D NMR EXPERIMENTS. Bruker. Retrieved March 2, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved March 2, 2026, from [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. Retrieved March 2, 2026, from [Link]
-
Chemical shifts. University of Regensburg. Retrieved March 2, 2026, from [Link]
-
The acquisition of multidimensional NMR spectra within a single scan. National Institutes of Health. Retrieved March 2, 2026, from [Link]
-
Supporting Information. The Royal Society of Chemistry. Retrieved March 2, 2026, from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Retrieved March 2, 2026, from [Link]
-
Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in. Dioxin 20XX International Symposium. Retrieved March 2, 2026, from [Link]
-
19F NMR-tags for peptidyl prolyl conformation analysis. National Institutes of Health. Retrieved March 2, 2026, from [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown. Retrieved March 2, 2026, from [Link]
-
Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. National Institutes of Health. Retrieved March 2, 2026, from [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. scispace.com [scispace.com]
- 3. emerypharma.com [emerypharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Getting the Most Out of HSQC and HMBC Spectra [ouci.dntb.gov.ua]
- 14. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 15. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 16. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 19. sssc.usask.ca [sssc.usask.ca]
melting point comparison of racemic vs enantiopure phenylpropanoic acids
Executive Summary
In pharmaceutical development, the solid-state landscape of chiral organic acids is non-trivial. While Wallach’s Rule suggests that racemic crystals are typically denser and have higher melting points (MPs) than their enantiopure counterparts, the phenylpropanoic acid family presents a striking dichotomy that challenges this generalization.
This guide provides a technical comparison of the thermal behavior of 2-Phenylpropanoic acid (Hydratropic acid) and its renowned derivative, Ibuprofen . We contrast the Conglomerate-like behavior of the parent acid against the Racemic Compound formation of the derivative. Understanding these phase relationships is critical for process chemists designing crystallization protocols, as they dictate yield, purity, and the physical form (solid vs. liquid) of the API intermediate.
Theoretical Framework: Chirality and Phase Behavior
Before analyzing specific data, we must establish the thermodynamic principles governing chiral melting points. The melting point (
-
Racemic Compound (True Wallach’s Rule): The heterochiral interaction (
) is stronger than the homochiral interaction ( ).-
Result:
.[1] -
Phase Diagram: Bell-shaped curve with a maximum at the 50:50 composition.
-
-
Conglomerate (Eutectic Mixture): The homochiral interaction is stronger. The racemate is physically a mixture of pure
and pure crystals.-
Result:
. -
Phase Diagram: V-shaped curve with a eutectic minimum at the 50:50 composition.
-
Visualization: Binary Phase Diagram Logic
The following diagram illustrates the decision logic used to classify these systems based on differential scanning calorimetry (DSC) data.
Comparative Data Analysis
We examine two distinct members of the phenylpropanoic acid class. Note the inversion of stability between the parent acid and the drug derivative.
Case A: The Parent — 2-Phenylpropanoic Acid (Hydratropic Acid)[2]
| Property | Racemic (±)-2-PPA | Enantiopure (R)-2-PPA | Difference |
| Physical State (25°C) | Liquid | Solid (Crystalline) | Phase Change |
| Melting Point | ~5 – 10 °C | 29 – 34 °C | Δ ~24 °C |
| Boiling Point | 260 – 262 °C | ~264 °C | Negligible |
| Density | 1.10 g/mL | 1.10 g/mL | Negligible |
Technical Insight: 2-Phenylpropanoic acid exhibits Conglomerate-like behavior . The pure enantiomer can pack into a crystalline lattice stable up to ~32°C. However, the introduction of the opposite enantiomer disrupts this packing efficiently, lowering the melting point below room temperature.
-
Implication: In process chemistry, you cannot easily crystallize the racemate of 2-PPA at room temperature. Chiral resolution via diastereomeric salt formation is mandatory to obtain a solid intermediate.
Case B: The Derivative — Ibuprofen[1][11]
-
Structure: 2-(4-Isobutylphenyl)propionic acid[1]
| Property | Racemic (RS)-Ibuprofen | Enantiopure (S)-Ibuprofen | Difference |
| Physical State (25°C) | Solid | Solid | None |
| Melting Point | 75 – 78 °C | 50 – 52 °C | Δ -26 °C |
| Classification | Racemic Compound | Metastable (relative to Rac) | Inverted Stability |
Technical Insight: Ibuprofen follows Wallach’s Rule . The racemic crystal lattice is significantly more stable (higher lattice energy) than the enantiopure form.
-
Implication: This thermodynamic stability makes the racemate the preferred form for solid dosage manufacturing (tablets), despite the (S)-enantiomer being the pharmacologically active species (Dexibuprofen).
Experimental Protocol: Low-Temperature DSC Analysis
Measuring the melting point of 2-Phenylpropanoic acid requires precision because the phase transition occurs near or below ambient temperature. Standard capillary tubes are insufficient for the racemate.
Methodology: Differential Scanning Calorimetry (DSC)
Objective: Accurately determine
Equipment: TA Instruments DSC Q2000 or equivalent (with RCS90 cooling system).
Protocol:
-
Sample Prep: Weigh 2–5 mg of the liquid racemate or solid enantiomer into a Tzero aluminum pan. Hermetically seal the pan to prevent evaporation (critical for 2-PPA due to volatility).
-
Equilibration:
-
Cool sample to -40 °C to ensure complete crystallization.
-
Note: If the racemate does not crystallize, apply a "Heat-Cool-Heat" cycle or anneal at -10 °C to promote nucleation.
-
-
Ramp: Heat at 5 °C/min from -40 °C to 60 °C.
-
Analysis:
Self-Validation Check:
-
If the peak is broad (>5 °C width), the sample may be impure or amorphous.
-
For the racemate, a sharp peak at ~5°C confirms crystallization; absence of a peak indicates a glass transition (
) occurred instead.
Synthesis of Implications
Solubility & Bioavailability
The melting point is inversely related to aqueous solubility (General Solubility Equation).
-
Ibuprofen: The lower-melting (S)-enantiomer is predicted to have higher aqueous solubility than the stable racemate.[1] This is advantageous for the bioavailability of Dexibuprofen formulations.
-
2-PPA: The racemate is a liquid oil. While "solubility" of a liquid in water is defined by liquid-liquid equilibrium (LLE), the oily nature presents processing challenges (stickiness, flow) compared to the crystalline enantiomer.
Manufacturing & Handling
-
Handling 2-PPA: The enantiopure form must be stored below 25°C to remain solid. During summer months or in uncontrolled warehouses, it may melt, requiring re-crystallization or handling as a melt.
-
Handling Ibuprofen: The racemate is robust (MP ~76°C) and ideal for hot-melt extrusion or standard wet granulation. The enantiomer (MP ~51°C) is riskier; high-shear granulation could generate enough frictional heat to induce partial melting/sintering.
Visualizing the Workflow
The following workflow outlines the decision process for characterizing a new phenylpropanoic acid derivative.
References
-
Sigma-Aldrich. (R)-(-)-2-Phenylpropionic acid Product Specification. Retrieved from (Melting point data: 29-30°C).
-
ChemicalBook. 2-Phenylpropionic acid (Racemic) Properties. Retrieved from (Melting point data: 5°C).
-
Dwyer, J. et al. (2021). Pressure Dependence of the Crystallization Rate for the S-Enantiomer and a Racemic Mixture of Ibuprofen. Molecular Pharmaceutics . Retrieved from (Ibuprofen DSC data: Racemate 348K vs Enantiomer 325K).
-
Leising, G. et al. (2018). Physical Aspects of Dexibuprofen and Racemic Ibuprofen. ResearchGate . Retrieved from .
-
Thermo Scientific Chemicals. (R)-(-)-2-Phenylpropionic acid, 97%. Retrieved from (Confirming solid state and MP range).
Sources
- 1. murov.info [murov.info]
- 2. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 492-37-5: 2-Phenylpropionic acid | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. (R)-(-)-2-Phenylpropionic acid | 7782-26-5 [chemicalbook.com]
- 6. wwmponline.com [wwmponline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pressure Dependence of the Crystallization Rate for the S-Enantiomer and a Racemic Mixture of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(3-bromo-2-fluorophenyl)propanoic acid: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical aspect of ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-bromo-2-fluorophenyl)propanoic acid, a halogenated carboxylic acid commonly used in pharmaceutical research and development. By adhering to these procedures, researchers can mitigate risks, ensure regulatory compliance, and contribute to a culture of safety.
Understanding the Hazard Profile
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
Therefore, it is imperative to handle this compound and its waste with appropriate personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation.[1][4] |
| Body Protection | A laboratory coat and closed-toe shoes. | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.[4][5] | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 2-(3-bromo-2-fluorophenyl)propanoic acid is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[6][7] Disposal in the regular trash or down the drain is strictly prohibited.[6][8]
Step 1: Waste Segregation - The First Line of Defense
Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Designate as Halogenated Organic Waste: Due to the presence of bromine and fluorine, this compound must be collected in a designated "Halogenated Organic Waste" container.[8][9]
-
Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic solvents.[8][9] This is because the disposal methods and costs for these two streams differ significantly.[8]
-
Maintain Chemical Compatibility: Do not mix this acidic compound with bases, strong oxidizing agents, or other incompatible chemicals.[10] Store acids and bases separately to prevent violent reactions.[10]
Step 2: Containerization - Secure Containment
The integrity of the waste container is paramount for safe storage and transport.
-
Select a Compatible Container: Use a chemically compatible container, preferably plastic, that is in good condition and has a secure, leak-proof lid.[6][7][11] Avoid using metal containers for acidic waste.[10][12]
-
Maintain a Closed System: The waste container must be kept closed at all times, except when adding waste.[9][11] This prevents the release of vapors and reduces the risk of spills.[13]
Step 3: Labeling - Clear and Compliant Identification
Accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
"Hazardous Waste" Designation: The container must be clearly labeled with the words "Hazardous Waste."[6][11]
-
Full Chemical Name: List the full chemical name: "2-(3-bromo-2-fluorophenyl)propanoic acid."[6] Abbreviations or chemical formulas are not permitted.[6][11]
-
List all Constituents: If it is a mixed waste stream, all components must be listed with their approximate percentages.[8][11]
-
Additional Information: Include the date of waste generation, the principal investigator's name, and the laboratory location.[6]
Step 4: Accumulation - Safe On-site Storage
Hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Storage Limits: Adhere to institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA.[14]
-
Secondary Containment: It is best practice to use secondary containment to capture any potential leaks or spills.[7]
-
Regular Inspections: Weekly inspections of the SAA are required to check for leaks and ensure proper container management.[7][10]
Step 5: Disposal - Professional Removal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (approximately 90%), contact your institution's EHS office to arrange for a waste pickup.[6][11]
-
Documentation: Complete any required waste disposal forms provided by your EHS office.[6]
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
-
Small Spills (within a chemical fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills (or spills outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team for assistance.
-
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of 2-(3-bromo-2-fluorophenyl)propanoic acid.
Caption: Decision-making workflow for the safe disposal of 2-(3-bromo-2-fluorophenyl)propanoic acid.
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. [Link]
-
Organic Solvents - Environment, Health and Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]
-
40 CFR 721.11431 -- Halogenated benzene alkylcarboxylic acid (generic) (P-19-92). - eCFR. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. [Link]
-
OSHA Chemical Storage Requirements [2025 Guide] - Conn Maciel Carey LLP. [Link]
-
Hazardous Waste - EHSO Manual 2025-2026. [Link]
-
What Are OSHA Requirements for Hazardous Chemical Storage? [Link]
-
Hazardous Waste Disposal Guidelines - Purdue University. [Link]
-
Hazardous Waste Procedure ENV02 - Risk Management and Safety - University of Notre Dame. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. [Link]
-
Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. purdue.edu [purdue.edu]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
